Antibacterial agent 26
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4-[(1,3-diaminopyrrolo[3,2-f]quinazolin-7-yl)methyl]benzoate |
InChI |
InChI=1S/C19H17N5O2/c1-26-18(25)12-4-2-11(3-5-12)10-24-9-8-13-15(24)7-6-14-16(13)17(20)23-19(21)22-14/h2-9H,10H2,1H3,(H4,20,21,22,23) |
InChI Key |
BHSTYBXRXPZJCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Identity of Antibacterial Agent 26
For Immediate Release
[City, State] – In the ongoing battle against antimicrobial resistance, the elucidation of novel antibacterial compounds is of paramount importance. This technical guide provides a comprehensive overview of a promising molecule designated as Antibacterial agent 26, a potent inhibitor of dihydrofolate reductase (DHFR) with the molecular formula C₁₉H₁₇N₅O. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.
Core Compound Identity
This compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway of bacteria. The inhibition of DHFR disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. The molecular formula of this agent is C₁₉H₁₇N₅O, and its molecular weight is 347.37 g/mol .
Mechanism of Action: Targeting a Key Bacterial Pathway
The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. Tetrahydrofolate and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. By blocking this enzyme, this compound effectively starves the bacterial cell of these vital building blocks, leading to a bacteriostatic or bactericidal effect.
The logical relationship of this inhibitory action can be visualized as follows:
Quantitative Data
Due to the absence of a publicly available research article specifically detailing "this compound," a comprehensive table of quantitative data from a single source cannot be compiled. However, based on the characterization of this molecule as a potent DHFR inhibitor, the following table outlines the expected types of quantitative data that would be crucial for its evaluation.
| Parameter | Description | Expected Range/Value | Significance |
| MIC (μg/mL) | Minimum Inhibitory Concentration against various bacterial strains (e.g., S. aureus, E. coli). | Low single digits or sub-μg/mL | Indicates the potency of the antibacterial activity. |
| IC₅₀ (nM) | Half-maximal inhibitory concentration against bacterial DHFR. | Low nanomolar | Measures the specific inhibitory activity against the target enzyme. |
| Selectivity Index | Ratio of IC₅₀ for human DHFR to bacterial DHFR. | >100 | A high value indicates a lower potential for toxicity in humans. |
| MBC (μg/mL) | Minimum Bactericidal Concentration. | Close to MIC | Determines if the agent is bactericidal or bacteriostatic. |
| Cytotoxicity (CC₅₀, μM) | Half-maximal cytotoxic concentration against human cell lines. | High micromolar | Assesses the potential for toxicity to human cells. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of a novel antibacterial DHFR inhibitor like this compound.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the antibacterial agent that prevents visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus ATCC 29213) and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To measure the in vitro inhibitory activity of the compound against the DHFR enzyme.
Methodology (Spectrophotometric):
-
Purify recombinant DHFR from the target bacterial species.
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), NADPH, and dihydrofolate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the DHFR enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the initial reaction rates for each compound concentration.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To assess the toxicity of the compound to mammalian cells.
Methodology (MTT Assay):
-
Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Experimental Workflow
The general workflow for the preclinical evaluation of a novel antibacterial agent like this compound is depicted below.
Conclusion
This compound represents a promising lead compound in the quest for new antibacterial therapies. Its potent inhibition of the essential bacterial enzyme DHFR, coupled with the potential for high selectivity, warrants further investigation. The methodologies and data frameworks presented in this guide provide a robust foundation for the continued research and development of this and other novel antibacterial agents. The scientific community is encouraged to pursue further studies to fully elucidate the chemical structure and therapeutic potential of this molecule.
The Vanguard of Defense: A Technical Guide to the Discovery and Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop new antibacterial agents has never been more critical. This technical guide provides an in-depth exploration of the core methodologies, quantitative data, and strategic workflows that underpin the modern antibacterial drug discovery pipeline. From high-throughput screening of vast chemical libraries to the rational design of targeted therapies and the intricate synthesis of novel molecular scaffolds, this document serves as a comprehensive resource for professionals dedicated to combating infectious diseases.
Quantitative Analysis of Novel Antibacterial Agent Efficacy
The initial evaluation of a potential antibacterial agent hinges on robust quantitative data that delineates its potency against various bacterial strains. Key metrics include the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the half-maximal inhibitory concentration (IC50) for target-specific inhibition.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a fundamental measure of a compound's potency.
Table 1: MIC of Novel Synthetic Compounds against Bacterial Strains
| Compound/Agent | S. aureus (ATCC 29213) | Methicillin-resistant S. aureus (MRSA) | B. subtilis | E. coli (ATCC 25922) | P. aeruginosa | Reference |
| Oxazolidinone Derivative | 2-3 µg/mL | - | - | - | - | [2] |
| Quinone Derivative 28 | - | <0.5 µg/mL | - | - | - | [3] |
| Pleuromutilin Derivative 8 | 0.125 µg/mL | 0.25 µg/mL | - | >64 µg/mL | - | [4] |
| Linezolid Conjugate | 4.5 µM | - | 2.25 µM | - | - | [5] |
| Silver Nanoparticles (5 nm) | 0.625 mg/mL | - | - | - | - | [6] |
Table 2: MIC of Novel Antimicrobial Peptides (AMPs) against Bacterial Strains
| Peptide | S. aureus | Methicillin-resistant S. aureus (MRSA) | E. coli | Reference |
| Cyclic Peptide-1 | - | 16 µg/mL | - | |
| Cyclic Peptide-11 | - | 8 µg/mL | - | |
| Cyclic Peptide-14 | - | 8 µg/mL | - | |
| ITR-16 | 0.62 - 2.5 µM | - | - | [7] |
Minimum Bactericidal Concentration (MBC) Data
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[8] This metric is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Table 3: MBC of Novel Antibacterial Agents
| Agent | Bacterial Strain | MBC Value | Reference |
| Silver Nanoparticles (5 nm) | S. aureus | 0.625 mg/mL | [6] |
| CTAB-AgNPs | E. coli | 0.031 µM | [9] |
| CTAB-AgNPs | S. aureus | 0.015 µM | [9] |
| CTAB-CuNPs | E. coli | 0.003 µM | [9] |
| CTAB-CuNPs | S. aureus | 0.015 µM | [9] |
| PVP-AgNPs | E. coli | 0.5 µM | [9] |
| PVP-AgNPs | S. aureus | 1.0 µM | [9] |
Half-Maximal Inhibitory Concentration (IC50) Data
The IC50 value measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In antibacterial research, this is often used to quantify the inhibition of a specific bacterial enzyme.
Table 4: IC50 of Novel Antibacterial Compounds
| Compound | Target Enzyme/Process | Bacterial Strain | IC50 Value | Reference |
| SHa13 | SaMurB | S. epidermidis | 1.64 ± 0.01 µM | [10] |
| SH5 | SaMurB | S. epidermidis | 5.56 ± 0.51 µM | [10] |
| Compound 2 | PleD | - | ~11 µM | [11] |
| Compound 7 | PleD | - | ~11 µM | [11] |
| DTBSB | - | S. aureus | 107.28 ± 1.23 µM | [12] |
| DTBSB | - | P. aeruginosa | 129.63 ± 2.50 µM | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery. This section provides methodologies for key in vitro assays.
Protocol for Broth Microdilution MIC Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Antimicrobial agent stock solution
-
Sterile pipette and tips
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in the microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration, typically 5 x 10^5 CFU/mL in MHB.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[13]
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol for Time-Kill Kinetic Assay
This assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., MHB)
-
Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Prepare Cultures: Inoculate flasks containing fresh broth with the bacterial culture to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.
-
Add Antimicrobial Agent: Add the antimicrobial agent at the desired concentrations to the test flasks. Include a growth control flask without any antimicrobial.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.
-
Incubate and Count Colonies: Incubate the agar plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the antimicrobial agent. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Protocol for Macromolecular Synthesis Assay
This assay helps to identify the cellular pathway targeted by a novel antibiotic by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.[4]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Minimal media
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and N-acetyl-[³H]glucosamine (for peptidoglycan)
-
Test compound and control antibiotics with known mechanisms of action
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow bacteria in minimal media to the mid-logarithmic phase.
-
Precursor Labeling: Add the respective radiolabeled precursors to separate aliquots of the bacterial culture and incubate for a short period to allow for uptake.
-
Compound Addition: Add the test compound or control antibiotics to the labeled cultures.
-
Time-Course Sampling: At various time points after compound addition, remove aliquots from each culture.
-
Precipitation: Immediately add cold TCA to the aliquots to precipitate the macromolecules and stop the incorporation of radiolabeled precursors.
-
Filtration: Collect the precipitated macromolecules by vacuum filtration onto glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated precursors.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the rate of incorporation of each precursor in the presence of the test compound to the untreated control. A significant reduction in the incorporation of a specific precursor suggests that the compound inhibits that particular macromolecular synthesis pathway.
Protocol for Synthesis of Novel Pleuromutilin Derivatives
This protocol describes a general method for the synthesis of novel pleuromutilin derivatives by modifying the C14 side chain.[8]
Materials:
-
Pleuromutilin
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Appropriate amine or thiol
-
Coupling agents (e.g., DCC, EDC)
-
Solvents (e.g., Dichloromethane, Acetonitrile)
-
Chromatography supplies for purification
General Procedure:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of pleuromutilin, for example, by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the acetonide.
-
Activation of the C14 Hydroxyl Group: The C14 hydroxyl group can be activated for subsequent nucleophilic substitution. For instance, it can be converted to a tosylate or mesylate.
-
Nucleophilic Substitution: React the activated pleuromutilin intermediate with a desired nucleophile, such as an amine or a thiol, to introduce a new side chain at the C14 position. This reaction is typically carried out in a suitable solvent like acetonitrile or DMF.[4]
-
Deprotection: Remove the protecting groups to yield the final pleuromutilin derivative. For an acetonide protecting group, this can be achieved using acidic conditions.
-
Purification: Purify the final compound using column chromatography to obtain the desired product with high purity.
-
Characterization: Characterize the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Visualizing Workflows and Pathways in Antibacterial Discovery
Visual representations of complex processes are invaluable for understanding and communication in drug discovery. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways.
High-Throughput Screening (HTS) Workflow
Rational Drug Design Workflow
Bacterial Stringent Response Signaling Pathway
Mechanism of Action (MOA) Identification Workflow
Strategies to Overcome Antibacterial Resistance
References
- 1. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Antibacterial Agents 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives [jstage.jst.go.jp]
- 8. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]
- 9. Nanomedicines as a cutting-edge solution to combat antimicrobial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. GraphViz via PHP on AlmaLinux Dot Circular Layout Tutorial | Robert James Metcalfe Blog [rjmprogramming.com.au]
- 11. Antibiotic targeting of the bacterial secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Graphviz [graphviz.org]
The Core Mechanism of Bacterial Dihydrofolate Reductase (DHFR) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate reductase (DHFR) is a critical enzyme in bacterial metabolic pathways, responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacteriostasis or bactericidal effects. This technical guide provides an in-depth exploration of the mechanism of action of DHFR inhibitors in bacteria, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The guide details the molecular interactions between inhibitors and the enzyme, presents quantitative data on inhibitor efficacy, outlines key experimental protocols for studying these interactions, and discusses the mechanisms of bacterial resistance.
Introduction
The rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents and a deeper understanding of existing drug targets. Dihydrofolate reductase (DHFR) has long been a validated and successful target for antibacterial therapy.[1][2] The selective inhibition of bacterial DHFR over its mammalian counterpart is a cornerstone of the clinical efficacy of drugs like trimethoprim.[3][4][5] This guide delves into the fundamental principles governing the action of DHFR inhibitors, providing the technical details required for advanced research and development in this field.
The Bacterial Folate Pathway and the Role of DHFR
Bacteria, unlike mammals who obtain folate from their diet, must synthesize dihydrofolate (DHF) de novo. DHFR catalyzes the crucial final step in this pathway, the NADPH-dependent reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[6] Consequently, the inhibition of DHFR leads to a depletion of these essential building blocks, halting DNA replication and cell division.[6][7]
Below is a diagram illustrating the bacterial folate synthesis pathway and the point of intervention for DHFR inhibitors.
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors are structural analogs of the natural substrate, dihydrofolate.[8] They act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity.[7][9] This binding is often reversible.[10] The selectivity of inhibitors like trimethoprim for bacterial DHFR is due to structural differences in the active sites of the bacterial and mammalian enzymes.[4][7] For instance, trimethoprim binds to E. coli DHFR with an affinity several thousand times greater than its affinity for human DHFR.[5]
The binding of the inhibitor prevents the binding of DHF, thereby blocking its reduction to THF. This leads to the downstream effects of depleted THF, ultimately inhibiting bacterial growth.[7]
The logical relationship of DHFR inhibition can be visualized as follows:
Quantitative Data on DHFR Inhibitors
The efficacy of DHFR inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The minimum inhibitory concentration (MIC) is used to assess the effect on whole bacterial cells.
Table 1: Inhibitory Activity of DHFR Inhibitors against Various Bacteria
| Inhibitor | Bacterial Species | IC50 (µM) | Ki (nM) | Reference(s) |
| Trimethoprim | Escherichia coli | - | 4-5 | [11] |
| Trimethoprim | Staphylococcus aureus | - | - | [4] |
| Trimethoprim | Bacillus anthracis | - | - | [4] |
| Methotrexate | Mycobacterium tuberculosis | 16.0 ± 3.0 | - | [12] |
| CTh7 | Homo sapiens (for comparison) | 0.15 | - | [13] |
| CTh3 | Staphylococcus aureus | 5 (MIC) | - | [13] |
| CTh4 | Escherichia coli | 5 (MIC) | - | [13] |
| CTh4 | Pseudomonas aeruginosa | 5 (MIC) | - | [13] |
Table 2: Trimethoprim Resistance Frequencies in E. coli
| Geographic Region/Study | Year(s) | Resistance Rate (%) | Reference(s) |
| Australia | 2004 | 16.6 | [6] |
| Australia | 2017 | 31.2 | [6] |
| Developing Countries | - | 54-82 | [6] |
| Lithuania (Human clinical isolates) | 2005-2008 | 18-26 | [14] |
| Lithuania (Diseased animal isolates) | 2005-2008 | 23-40 | [14] |
| Lithuania (Healthy animal isolates) | 2005-2008 | 9-20 | [14] |
Bacterial Resistance to DHFR Inhibitors
The clinical utility of DHFR inhibitors is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Mutations in the folA gene: Point mutations in the gene encoding DHFR can alter the active site, reducing the binding affinity of the inhibitor.[15]
-
Acquisition of resistant DHFR genes: Bacteria can acquire plasmids or transposons carrying genes that encode for DHFR variants that are inherently resistant to the inhibitor.[5][6] More than 40 different trimethoprim resistance genes (dfr) have been identified.[6]
-
Overproduction of DHFR: Increased expression of the DHFR enzyme can overcome the inhibitory effect of the drug.
-
Efflux pumps: Some bacteria utilize efflux pumps to actively transport the inhibitor out of the cell.
The workflow for identifying resistance mutations is depicted below.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][17]
Materials:
-
Purified bacterial DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test inhibitor compound
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in the microplate wells or cuvettes containing DHFR Assay Buffer, NADPH, and the purified DHFR enzyme.
-
For inhibitor screening, add the test compound at various concentrations to the respective wells. Include a control with no inhibitor.
-
Incubate the mixture for a short period at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test inhibitor in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).[18]
-
Inoculate each well containing the inhibitor dilutions with the bacterial suspension. Include a positive control well (bacteria, no inhibitor) and a negative control well (medium, no bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in a well with no visible growth.[19]
Site-Directed Mutagenesis of the DHFR Gene
This technique is used to introduce specific mutations into the DHFR gene to study their effect on enzyme activity and inhibitor binding, thereby confirming their role in resistance.[7][20]
Materials:
-
Plasmid DNA containing the wild-type DHFR gene
-
Custom-synthesized oligonucleotide primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which includes the original parental plasmid DNA, leaving the newly synthesized, unmethylated (mutated) plasmid DNA intact.[20]
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on selective agar plates (containing an appropriate antibiotic). Select individual colonies and isolate the plasmid DNA.
-
Verification: Verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant DHFR protein and purify it. Characterize its enzymatic activity and inhibitor sensitivity using the DHFR enzyme inhibition assay described above.
Conclusion and Future Directions
DHFR remains a compelling target for the development of new antibacterial agents. A thorough understanding of its mechanism of action, coupled with quantitative analysis of inhibitor potency and a clear picture of resistance mechanisms, is essential for the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to investigate DHFR inhibitors and to develop strategies to overcome the challenge of antibiotic resistance. Future research should focus on the discovery of inhibitors with novel scaffolds that are less susceptible to existing resistance mechanisms and on the exploration of combination therapies that target multiple pathways in bacteria.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genomic analysis of trimethoprim-resistant extraintestinal pathogenic Escherichia coli and recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed mutagenesis of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. addgene.org [addgene.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
A Technical Guide to the Preliminary Screening of Antibacterial Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The preliminary screening of compound libraries is a critical initial step in this endeavor, aimed at identifying promising "hit" compounds with antibacterial activity. This guide provides an in-depth overview of the core methodologies, data interpretation, and strategic workflows essential for a successful antibacterial screening campaign.
High-Throughput Screening (HTS) Strategies
High-throughput screening (HTS) enables the rapid evaluation of large chemical libraries for their ability to inhibit bacterial growth or interfere with essential bacterial pathways.[1] The two primary HTS approaches are whole-cell screening and target-based screening.
-
Whole-Cell Screening: This is a phenotypic approach that directly assesses the ability of a compound to inhibit the growth of a specific bacterium.[1] It is advantageous as it simultaneously screens for compounds that can penetrate the bacterial cell envelope and are not susceptible to efflux pumps. However, identifying the specific molecular target of an active compound can be challenging.[1]
-
Target-Based Screening: This approach focuses on identifying compounds that inhibit a specific, essential bacterial enzyme or protein in a biochemical assay.[1] While the mechanism of action is known from the outset, compounds identified in this manner may not exhibit whole-cell activity due to poor permeability or efflux.[1]
A common strategy is to employ a whole-cell primary screen to identify active compounds, followed by secondary assays to elucidate the mechanism of action.
Experimental Protocols for Primary Screening
The following are detailed protocols for two standard methods used in the preliminary screening of antibacterial compounds: broth microdilution and agar disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[2]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), adjusted for cation concentrations as needed[2]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Plate reader (optional, for automated reading)
Protocol:
-
Prepare Compound Dilutions: Serially dilute the test compounds in MHB in the 96-well plates to achieve a range of concentrations. Typically, a 2-fold serial dilution is performed.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[2]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive control wells (bacteria with no compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by using a plate reader to measure optical density.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds
-
Sterile swabs
-
Forceps
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate using sterile forceps. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Data Presentation and Interpretation
Quantitative data from preliminary screening should be summarized in a clear and structured format to facilitate comparison and decision-making.
Hit Rates in High-Throughput Screening
The hit rate is the percentage of compounds in a library that exhibit significant activity in a primary screen. Hit rates can vary widely depending on the screening assay, compound library, and target organism.
| Screening Campaign | Library Size | Hit Rate | Reference |
| Whole-cell screen against Burkholderia cenocepacia | 29,537 | 0.87% | [3] |
| Virtual screening with machine learning followed by testing | 43 | 11.63% | [3] |
| Typical experimental HTS | Varies | 0.01-1% | [2][4] |
| Typical prospective virtual screening | Varies | 1-40% | [4] |
Minimum Inhibitory Concentrations (MICs) of Common Antibiotics against ESKAPE Pathogens
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that are a major focus of antibacterial drug discovery.[5] The following table provides representative MIC values for common antibiotics against these pathogens.
| Antibiotic | E. faecium (µg/mL) | S. aureus (MRSA) (µg/mL) | K. pneumoniae (µg/mL) | A. baumannii (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Vancomycin | 1 - >256 | 1 - 2 | Resistant | Resistant | Resistant | [6] |
| Linezolid | 1 - 4 | 1 - 4 | 2 - 8 | 4 - 16 | 16 - >64 | [6] |
| Daptomycin | 1 - 8 | 0.25 - 1 | Resistant | Resistant | Resistant | [6] |
| Meropenem | >16 | >16 | ≤0.25 - >16 | 0.5 - >32 | 0.25 - >16 | [7] |
| Ciprofloxacin | 1 - >32 | 0.25 - >32 | ≤0.25 - >32 | 0.25 - >32 | ≤0.25 - >32 | [7] |
| Amikacin | >64 | 4 - >64 | ≤2 - >64 | 2 - >64 | 1 - >64 | [6] |
| Colistin | Resistant | Resistant | ≤0.5 - >16 | ≤0.5 - 4 | ≤0.5 - 8 | [6] |
Note: MIC values can vary significantly between different strains and testing conditions.
Hit Validation and Progression Workflow
A critical phase in the screening process is the validation of initial "hits" to eliminate false positives and prioritize compounds for further development. A typical workflow is outlined below.
Caption: A typical workflow for hit validation and progression in antibacterial drug discovery.
Key Bacterial Signaling Pathways as Drug Targets
Understanding the essential pathways in bacteria is crucial for both target-based drug discovery and for elucidating the mechanism of action of compounds identified in whole-cell screens. Below are diagrams of four major bacterial pathways that are common targets for antibiotics.
Bacterial Cell Wall (Peptidoglycan) Synthesis
The bacterial cell wall is a unique and essential structure, making it an excellent target for antibacterial drugs.[8][9]
Caption: Simplified pathway of bacterial peptidoglycan synthesis.
Bacterial Protein Synthesis
The bacterial ribosome (70S) is structurally different from the eukaryotic ribosome (80S), allowing for selective targeting.[10][11]
Caption: The main stages of bacterial protein synthesis.
Bacterial DNA Replication
Inhibition of DNA replication is a potent mechanism for killing bacteria.[12][13]
Caption: Key steps in bacterial DNA replication.
Bacterial Folate Synthesis
Bacteria synthesize their own folate, an essential cofactor, while humans obtain it from their diet. This metabolic difference provides a selective target.[14][15]
Caption: The bacterial folate synthesis pathway.
Conclusion
The preliminary screening of antibacterial compound libraries is a multifaceted process that requires a combination of robust experimental techniques, careful data analysis, and a strategic workflow for hit validation. By employing the methodologies and principles outlined in this guide, researchers can increase the efficiency and effectiveness of their antibacterial drug discovery efforts, ultimately contributing to the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assay.works [assay.works]
- 3. A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery | PLOS Computational Biology [journals.plos.org]
- 4. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. nicd.ac.za [nicd.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. Diagram a replication fork in bacterial DNA and label the followi... | Study Prep in Pearson+ [pearson.com]
- 13. DNA Replication — Steps & Diagram - Expii [expii.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In-Silico Modeling of Antibacterial Agent Binding Sites: A Technical Guide Focused on Teixobactin Analogue Compound 26 and Clovibactin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-silico methodologies used to model the binding sites of a promising class of antibacterial agents that target bacterial cell wall synthesis. Drawing upon published research on the recently discovered antibiotic clovibactin and its analogues, as well as the related compound teixobactin and its derivative, Compound 26, this document outlines the computational strategies, presents key quantitative data, and visualizes the intricate molecular interactions and experimental workflows.
Introduction: The Imperative for Novel Antibiotics and the Role of In-Silico Modeling
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibiotics with novel mechanisms of action. A particularly successful strategy has been the targeting of essential and highly conserved components of bacterial cell wall synthesis. In-silico techniques, such as molecular docking and molecular dynamics simulations, are invaluable in this endeavor. They accelerate the drug discovery process by enabling rapid screening of large compound libraries, predicting binding affinities, and providing detailed insights into the stability and dynamics of ligand-receptor interactions.[1]
This guide focuses on a class of antibiotics that bind to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall.[2] We will explore the in-silico modeling of the binding sites of these agents, with a specific focus on Compound 26, an analogue of the antibiotic teixobactin, and drawing comparative insights from the extensive computational studies on the newer antibiotic, clovibactin.
The Molecular Target: Lipid II and its Pyrophosphate Moiety
The primary molecular target for clovibactin, teixobactin, and their analogues is Lipid II, an essential precursor for the synthesis of peptidoglycan, the main component of the bacterial cell wall.[2][3] The highly conserved pyrophosphate (PPi) group of Lipid II is the key binding site for these antibiotics.[4][5][6] By binding to the pyrophosphate moiety, these compounds effectively sequester Lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis, ultimately leading to bacterial cell death.[1][4][5] This targeted approach, focusing on an immutable and essential component, is a key reason for the low frequency of observed bacterial resistance to these compounds.[4][7]
In-Silico Modeling of Binding Interactions
The investigation of how antibacterial agents like Compound 26 and clovibactin interact with Lipid II at a molecular level relies on a multi-step computational approach.
a) Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.
-
Ligand and Receptor Preparation: The three-dimensional structures of the antibacterial agent (ligand) and the target (a truncated Lipid II model containing the pyrophosphate group and MurNAc moiety) are prepared. For the receptor, co-crystallized ligands and water molecules are typically removed.[8]
-
Docking Simulation: Software such as AutoDock is used to perform the docking. The ligand is generally treated as flexible, while the receptor can be rigid or partially flexible. The simulation explores various possible conformations of the ligand within the defined binding site of the receptor.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode.[9] These predicted complexes are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
b) Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability and dynamics of the ligand-receptor complex over time, providing a more realistic representation of the biological system.
-
System Setup: The top-scoring docked complex is placed in a simulated biological environment, typically a lipid bilayer membrane solvated with water and ions to mimic physiological conditions.
-
Simulation Engine: Software packages like GROMACS or AMBER are used to run the simulations, employing force fields such as CHARMM36 to define the physics of the atomic interactions.[10]
-
Simulation Run: The simulation is run for a significant period (e.g., 100 nanoseconds) to allow the complex to reach equilibrium.[9]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.
-
Binding Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.[9]
-
Interaction Analysis: Detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions throughout the simulation provides insights into the key residues and moieties responsible for binding.
-
c) ADME-Tox Screening: In the early stages of drug discovery, in-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of candidate molecules.
-
Screening Software: Programs like ProTox 3.0 are used to screen compound libraries based on their predicted pharmacokinetic profiles and toxicity.[1][11] This helps in prioritizing candidates with favorable drug-like properties for further investigation.
Quantitative Data on Binding Interactions
The following tables summarize quantitative data from in-silico studies on clovibactin and its analogues, which provide a reference for the expected binding affinities for this class of antibiotics.
Table 1: Molecular Docking Scores of Clovibactin and Analogues against Lipid Precursors (Data sourced from in-silico studies on clovibactin-like compounds)
| Compound | Docking Score against Lipid I (kcal/mol) | Docking Score against Lipid II (kcal/mol) |
| Clovibactin | -9.91 | -7.61 |
| Teixobactin | -7.17 | -4.25 |
| Compound 16 | -7.14 | -5.68 |
| Compound 22 | Not Reported | -7.41 |
| Compound 24 | -7.84 | -5.02 |
| Compound 25 | -7.06 | -5.75 |
| A more negative docking score indicates a higher predicted binding affinity.[9] |
Table 2: Binding Energy from Molecular Dynamics Simulations (Data for complexes with Lipid II over a 100 ns simulation)
| Compound | Average Binding Energy (kcal/mol) |
| Clovibactin | -16.73 |
| Compound 22 | -25.50 |
| Compound 22, an analogue of clovibactin, shows a significantly more negative binding energy, suggesting a stronger and more stable interaction with Lipid II compared to the parent compound.[1][9][11] |
Visualizing Pathways and Workflows
Diagram 1: Mechanism of Action - Inhibition of Cell Wall Synthesis
Caption: Mechanism of action of Compound 26, targeting Lipid II to inhibit cell wall synthesis.
Diagram 2: In-Silico Modeling Experimental Workflow
Caption: Workflow for in-silico identification and analysis of antibacterial agents.
Conclusion
In-silico modeling provides a powerful and efficient framework for understanding the binding mechanisms of novel antibacterial agents and for discovering new lead compounds. The detailed computational analysis of antibiotics like clovibactin and teixobactin analogues, including Compound 26, reveals a consistent mechanism of targeting the highly conserved pyrophosphate moiety of the bacterial cell wall precursor, Lipid II. The quantitative data derived from molecular docking and molecular dynamics simulations are crucial for ranking potential drug candidates and for guiding further experimental validation. The workflows and methodologies outlined in this guide represent a cornerstone of modern drug discovery, paving the way for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains [mdpi.com]
- 10. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Genesis of Proline-Rich Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich antimicrobial peptides (PrAMPs) represent a unique class of host defense peptides characterized by a high proline content and a distinct, non-lytic mechanism of action. Unlike many other antimicrobial peptides (AMPs) that disrupt microbial membranes, PrAMPs typically translocate into the cytoplasm to engage with intracellular targets, primarily inhibiting protein synthesis.[1][2] This intracellular mode of action, coupled with their high efficacy against Gram-negative bacteria and low toxicity towards eukaryotic cells, makes them promising candidates for novel antibiotic development in an era of rising antimicrobial resistance.[1] This guide provides an in-depth exploration of the origins of PrAMPs, detailing their evolutionary history, the signaling pathways governing their expression, and the experimental methodologies employed in their study.
Defining Proline-Rich Antimicrobial Peptides
The classification of a peptide as a PrAMP has evolved. Initially characterized by a high proline content, a more stringent definition has been proposed to better categorize this diverse family. The current consensus defines PrAMPs based on a combination of structural and functional characteristics.[1][3]
Proposed Definitional Criteria for PrAMPs:
| Criteria | Description | Reference |
| Proline Content | Must constitute at least 25% of the total amino acid residues. | [1] |
| Net Charge | Must be cationic (net positive charge). | [1] |
| Mechanism of Action | Must have at least one intracellular target, such as the 70S ribosome or the chaperone protein DnaK. | [1] |
Evolutionary Origins and Distribution
PrAMPs have been identified across a remarkably diverse range of species, suggesting a widespread and evolutionarily significant role in innate immunity. They have been isolated from insects, mammals, crustaceans, and even plants.[4][5]
Table 1: Distribution of Proline-Rich Antimicrobial Peptides Across Species
| Kingdom | Phylum/Class | Species Example | Peptide Name(s) | Reference |
| Animalia | Arthropoda (Insecta) | Apis mellifera (Honeybee) | Apidaecin, Abaecin | [1] |
| Arthropoda (Insecta) | Drosophila melanogaster | Drosocin | [6] | |
| Arthropoda (Insecta) | Oncopeltus fasciatus (Milkweed bug) | Oncocin | [4] | |
| Chordata (Mammalia) | Bos taurus (Cattle) | Bactenecins (Bac5, Bac7) | [2] | |
| Chordata (Mammalia) | Sus scrofa (Pig) | PR-39 | [2] | |
| Chordata (Mammalia) | Ovis aries (Sheep) | OaBac5, OaBac11 | [4] | |
| Arthropoda (Crustacea) | Scylla paramamosain (Crab) | pPR-AMP1 | [7] | |
| Plantae | Tracheophyta | Brassica napus (Rapeseed) | BnPRP1 | [1] |
Phylogenetic analyses, often employing methods like the Neighbor-Joining method, have been used to infer the evolutionary relationships between different PrAMPs.[1] These studies indicate a complex evolutionary history, with evidence suggesting that the high proline content and specific functional motifs may have arisen through convergent evolution in different lineages to fulfill a similar antimicrobial role. This is supported by the fact that while mammalian and insect PrAMPs share a similar mechanism of action, they are not considered to be evolutionarily related.[8]
Signaling Pathways for PrAMP Induction
The synthesis of PrAMPs is a crucial component of the innate immune response and is tightly regulated by specific signaling pathways that are activated upon pathogen recognition.
Insect Immune Pathways
In insects such as Drosophila, the production of AMPs is primarily controlled by the Toll and Immune Deficiency (IMD) signaling pathways. These pathways are activated by the recognition of microbial components, leading to the activation of NF-κB-like transcription factors (Dif/Dorsal and Relish, respectively), which then drive the expression of AMP genes. While these pathways are known to induce a broad spectrum of AMPs, their specific role in the differential regulation of PrAMPs is an area of ongoing research.
References
- 1. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Initial characterization of macrocyclic Schiff base compounds.
An In-depth Technical Guide to the Initial Characterization of Macrocyclic Schiff Base Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential techniques and methodologies for the initial characterization of newly synthesized macrocyclic Schiff base compounds. These compounds, and their metal complexes, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The formation of stable complexes with various transition metals is a key feature, often enhancing their therapeutic potential.[4][5]
Synthesis of Macrocyclic Schiff Bases
The synthesis of macrocyclic Schiff bases is typically achieved through a condensation reaction between a primary amine (or its derivative, like dihydrazone) and a carbonyl compound (aldehyde or ketone).[1][6] A common and effective approach is the template synthesis method, where a metal ion is used to direct the condensation reaction, leading to the formation of the macrocyclic structure.[7][8]
Experimental Protocol: Template Synthesis of a Macrocyclic Schiff Base Ligand Complex
This protocol provides a generalized procedure for a metal-templated [2+2] cyclocondensation.
Materials:
-
Diamine (e.g., ethylenediamine, 1,3-diaminopropane)
-
Dicarbonyl compound (e.g., 2,6-diacetylpyridine, isatin, salicylaldehyde)[6][9]
-
Metal(II) salt (e.g., Ni(II), Cu(II), Co(II) chloride or nitrate)[10]
-
Methanol or Ethanol (anhydrous)
-
Stirring apparatus and reflux condenser
Procedure:
-
Dissolve the dicarbonyl compound (2 mmol) in hot methanol (approx. 50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (approx. 20 mL).
-
Slowly add the methanolic solution of the metal salt to the stirred solution of the dicarbonyl compound.
-
To this mixture, add a methanolic solution of the diamine (2 mmol in approx. 20 mL) dropwise over a period of 30 minutes.
-
Add a few drops of glacial acetic acid to catalyze the condensation reaction.[11]
-
Heat the resulting mixture to reflux for 4-6 hours, during which a colored precipitate should form.[4]
-
After cooling the mixture to room temperature, collect the solid product by vacuum filtration.
-
Wash the precipitate sequentially with cold methanol and then diethyl ether to remove unreacted starting materials.
-
Dry the final product in a vacuum desiccator.
Physicochemical and Spectroscopic Characterization
Once synthesized, a rigorous characterization is essential to confirm the structure, purity, and properties of the macrocyclic compound. This involves a combination of analytical and spectroscopic techniques.[12]
Preliminary Analysis
Initial characterization begins with determining basic physical and chemical properties.
-
Solubility: The solubility of the synthesized compounds is tested in various common organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) and water. Macrocyclic complexes are often soluble in polar aprotic solvents like DMSO and DMF.[4][13]
-
Melting Point: The melting or decomposition temperature is measured to assess the purity and thermal stability of the compound.[8][10]
-
Molar Conductivity: For metal complexes, measuring molar conductivity in a solvent like DMSO helps determine if the anions are coordinated to the metal ion or exist as free ions in the solution, thus indicating the electrolytic nature of the complex.[8][10]
-
Elemental Analysis (CHN): This analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which is compared against the calculated values for the proposed molecular formula to confirm its stoichiometry.[13]
Table 1: Example Physicochemical Data
| Compound ID | Formula | M.P. (°C) | Molar Cond. (Ω⁻¹ cm² mol⁻¹) | Analysis: Found (Calculated) % |
| Ligand (L) | C₂₂H₁₈N₄O₂ | >250 | - | C: 70.57(70.58), H: 4.83(4.85), N: 14.96(14.97) |
| [Cu(L)Cl₂] | C₂₂H₁₈N₄O₂CuCl₂ | >300 | 12.5 | C: 51.91(51.92), H: 3.55(3.56), N: 11.01(11.02) |
| [Ni(L)Cl₂] | C₂₂H₁₈N₄O₂NiCl₂ | >300 | 10.8 | C: 52.43(52.45), H: 3.58(3.60), N: 11.11(11.12) |
Spectroscopic Techniques
Spectroscopy is crucial for elucidating the molecular structure and bonding within the macrocycle.[14][15]
IR spectroscopy is used to identify key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried sample (1-2 mg) with spectroscopic grade KBr (100-200 mg).
-
Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[16]
-
Identify characteristic absorption bands. A shift in the ν(C=N) band to a lower frequency in the metal complex compared to the free ligand suggests coordination of the imine nitrogen to the metal ion.[13] The appearance of new bands in the 500-400 cm⁻¹ region can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.
Table 2: Key IR Spectral Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |
| Ligand (L) | ~3300 | 1620-1632 | ~1257 | - | - |
| [Cu(L)Cl₂] | - | 1605-1615 | ~1240 | ~450 | ~510 |
| [Ni(L)Cl₂] | - | 1608-1618 | ~1242 | ~455 | ~515 |
Data compiled from literature values.[4][13]
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of the diamagnetic macrocyclic ligand and its complexes (e.g., with Zn(II)).
Experimental Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record ¹H and ¹³C NMR spectra using a spectrometer, with tetramethylsilane (TMS) as the internal standard.[10]
-
Analyze the spectra:
-
¹H NMR: Look for the disappearance of the aldehyde proton signal and the amine proton signal, and the appearance of a new signal for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. Aromatic and aliphatic protons will appear in their expected regions.
-
¹³C NMR: Confirm the formation of the imine bond by the presence of a signal for the azomethine carbon, typically between 150-165 ppm.
-
Electronic spectroscopy provides information about the electronic transitions within the molecule and the geometry of the metal complexes.
Experimental Protocol:
-
Prepare a dilute solution (e.g., 10⁻³ M) of the compound in a suitable solvent (e.g., DMSO, DMF).[8]
-
Record the absorption spectrum over a range of 200-800 nm.[11]
-
Analyze the spectra:
-
Ligand: Intense bands in the UV region (250-350 nm) are typically assigned to π → π* and n → π* transitions of the aromatic rings and the C=N group.[4][11]
-
Complexes: The appearance of new, lower-energy bands in the visible region (d-d transitions) or charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) can suggest the coordination geometry (e.g., octahedral, square planar) around the metal ion.[11]
-
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for the proposed structure.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer (e.g., using ESI - Electrospray Ionization).
-
Analyze the resulting mass spectrum. The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion peak [M]⁺ or related fragments (e.g., [M+H]⁺), confirming the molecular weight of the compound.[4]
Structural Elucidation
While spectroscopic methods provide strong evidence for the proposed structure, definitive structural proof, especially for metal complexes, often requires X-ray diffraction.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule, including precise bond lengths, bond angles, and coordination geometry.[17][18] This technique is invaluable for confirming the macrocyclic nature of the compound and understanding the coordination environment of the metal ion.[19]
Experimental Protocol:
-
Grow single crystals of the compound, suitable for X-ray analysis. This is often the most challenging step and may require techniques like slow evaporation of a saturated solution or diffusion of a non-solvent.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Process the data and solve the crystal structure using specialized software. The resulting model will show the precise atomic positions.
Relevance in Drug Development
The characterization of macrocyclic Schiff bases is the foundational step for their exploration as therapeutic agents. Their structure dictates their ability to interact with biological targets. For instance, the planar moieties in some Schiff base complexes allow them to intercalate with DNA, a potential mechanism for anticancer activity.[5][20] The enhanced lipophilicity and stability of metal complexes can improve bioavailability and antimicrobial efficacy compared to the free ligands.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ionicviper.org [ionicviper.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. sciensage.info [sciensage.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and characterization of Schiff base octaazamacrocyclic complexes and their biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 16. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The X-ray crystal structure of a novel Schiff base macrocycle containing a tricyclic (7 + 12 + 7) inner ring system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base [mdpi.com]
- 20. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Spectrum of Activity for New Antibacterial Compounds: A Technical Guide
The rise of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1][2][3] A critical step in this process is determining the compound's spectrum of activity—the range of bacterial species against which it is effective. This guide provides an in-depth overview of the core methodologies, data interpretation, and workflows essential for researchers, scientists, and drug development professionals.
Core Concepts in Antibacterial Susceptibility Testing
Understanding the spectrum of a new compound begins with quantifying its activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC) .
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5][6] It is a fundamental measure of a drug's potency.[7]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This metric helps distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8]
-
Spectrum of Activity: This describes the breadth of microorganisms a drug is effective against. It can be categorized as:
-
Broad-Spectrum: Active against a wide range of bacteria, including both Gram-positive and Gram-negative species.
-
Narrow-Spectrum: Active against a limited range of bacterial species.[9]
-
Experimental Protocols for In Vitro Spectrum Determination
Several standardized methods are used to determine the MIC of a new compound. The choice of method often depends on the compound's properties, the number of isolates to be tested, and the required throughput.
This technique involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[10][11] It can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[6]
Detailed Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][10]
-
Inoculum Preparation: Culture the test bacterium on an agar plate. Select several colonies to inoculate a broth, and incubate until it reaches a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).[13]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[4][11]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[4][14] Microplate readers can also be used for automated optical density measurements.[10]
In this method, the antimicrobial agent is incorporated directly into the agar medium at various concentrations.
Detailed Protocol for Agar Dilution:
-
Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton Agar), each containing a specific concentration of the test compound.[15][16] The compound is added to the molten agar before it solidifies.[6]
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth dilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. Multiple strains can be tested on a single plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
Reading the MIC: The MIC is the lowest concentration of the compound on an agar plate that completely inhibits the visible growth of the test organism.[16]
Diffusion methods are based on the principle of an antimicrobial gradient forming in agar.
-
Disk Diffusion (Kirby-Bauer Method): Paper disks impregnated with a known amount of the antimicrobial agent are placed on an agar plate swabbed with the test organism. The drug diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured, which correlates indirectly with the MIC.[14][16]
-
Gradient Diffusion (Etest): A plastic strip with a predefined, continuous gradient of an antimicrobial agent is placed on an inoculated agar plate.[11] After incubation, an elliptical zone of inhibition forms, and the MIC is read directly from a scale on the strip where the edge of the inhibition zone intersects it.[7][10]
Data Presentation and Interpretation
Quantitative data from susceptibility testing must be presented clearly to allow for comparison and analysis.
Table 1: Example MIC Data for a Novel Compound (Compound X)
| Bacterial Strain | Type | Source | MIC (µg/mL) of Compound X | MIC (µg/mL) of Vancomycin (Control) | MIC (µg/mL) of Ciprofloxacin (Control) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Reference | 0.5 | 1 | 0.25 |
| Staphylococcus aureus (MRSA) | Gram-positive | Clinical | 1 | >128 | 32 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Reference | 2 | 2 | 1 |
| Enterococcus faecium (VRE) | Gram-positive | Clinical | 4 | >128 | 64 |
| Escherichia coli ATCC 25922 | Gram-negative | Reference | 32 | N/A | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Reference | >128 | N/A | 0.5 |
| Klebsiella pneumoniae (CRE) | Gram-negative | Clinical | >128 | N/A | >128 |
N/A: Not Applicable, as Vancomycin is not typically active against Gram-negative bacteria.
Interpretation of Results:
The raw MIC value is interpreted using clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
-
Susceptible (S): The infection is likely to respond to a standard dosage of the drug.[5][17] The MIC is below the established breakpoint.[14]
-
Intermediate (I) or Susceptible-Dose Dependent (SDD): The infection may respond to higher or more frequent doses of the drug.[5][14][17]
-
Resistant (R): The infection is unlikely to respond to the drug, as the MIC exceeds the attainable concentrations in the body.[5][17]
Visualizing Workflows and Relationships
Understanding the logical flow of experiments and the interplay of different pharmacological parameters is crucial for drug development.
The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
While the MIC is a crucial in vitro metric, clinical success depends on achieving and maintaining an effective drug concentration at the site of infection.[18][19] This is where PK/PD modeling becomes essential.
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[18]
-
Pharmacodynamics (PD): Describes what the drug does to the microbe.[18]
Key PK/PD indices that correlate with antibacterial efficacy include:
-
Cmax/MIC: The ratio of the peak drug concentration to the MIC. Important for concentration-dependent killers like aminoglycosides.
-
AUC24/MIC: The ratio of the 24-hour Area Under the Curve (total drug exposure) to the MIC.[20]
-
%T > MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC. Critical for time-dependent agents like beta-lactams.[20]
Integrating MIC data with PK/PD parameters provides a more robust prediction of a compound's potential clinical effectiveness than relying on the MIC alone.[21][22]
Conclusion
Determining the spectrum of activity is a foundational element of antibacterial drug discovery. It requires rigorous, standardized in vitro testing to establish a compound's potency (MIC) against a diverse panel of clinically relevant bacteria. This quantitative data, presented in a structured format, allows for direct comparison with existing agents. However, in vitro data is only the first step. Integrating these findings with pharmacokinetic and pharmacodynamic principles is essential to bridge the gap between laboratory results and potential clinical success, ultimately guiding the development of the next generation of effective antibacterial therapies.
References
- 1. Antibacterial Discovery: 21st Century Challenges [mdpi.com]
- 2. Exploration of Drug Science [explorationpub.com]
- 3. Development of New Antimicrobial Peptides by Directional Selection [mdpi.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. idexx.com [idexx.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 8. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. Antibiotic Stewardship and Spectrum Guide | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. actascientific.com [actascientific.com]
- 14. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interpreting Sensitivity Results | NUH [nuh.nhs.uk]
- 18. redemc.net [redemc.net]
- 19. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Portal [researchdiscovery.drexel.edu]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Biosynthesis Pathways of Natural Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimicrobial agents to combat the growing threat of antibiotic resistance has intensified research into the natural world's vast repository of bioactive compounds. Microorganisms and plants produce a remarkable diversity of molecules with potent antimicrobial properties, synthesized through intricate and fascinating biosynthetic pathways. This technical guide provides an in-depth exploration of the core biosynthesis mechanisms of major classes of natural antimicrobial compounds, including polyketides, non-ribosomal peptides, terpenoids, and alkaloids.
This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to facilitate a deeper understanding and inspire new avenues of research and development.
Core Biosynthetic Pathways of Natural Antimicrobials
Natural antimicrobial compounds are broadly classified based on their chemical structures and biosynthetic origins. The following sections delve into the core machinery responsible for the synthesis of four major classes of these vital molecules.
Polyketide Biosynthesis
Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). These megaenzymes utilize a modular assembly-line mechanism to construct complex carbon skeletons from simple acyl-CoA precursors.[1] PKSs are broadly categorized into three types:
-
Type I PKSs: Large, multifunctional enzymes with multiple domains organized into modules. Each module is responsible for one cycle of chain elongation and modification.[2]
-
Type II PKSs: Composed of a complex of monofunctional proteins that act iteratively to synthesize aromatic polyketides.[2]
-
Type III PKSs: Smaller, homodimeric enzymes that catalyze the iterative condensation of acyl-CoA substrates.
The biosynthesis of a polyketide chain involves a series of enzymatic reactions, including condensation, ketoreduction, dehydration, and enoylreduction, which ultimately determine the structure and bioactivity of the final product.[1]
Non-Ribosomal Peptide Biosynthesis
Non-ribosomal peptides (NRPs) are a class of peptide secondary metabolites synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs).[3][4] Unlike ribosomal protein synthesis, NRPSs are independent of mRNA templates. Each module of an NRPS is responsible for the incorporation of a specific amino acid, which can include both proteinogenic and non-proteinogenic amino acids.[3]
The core domains of an NRPS module include:
-
Adenylation (A) domain: Selects and activates the specific amino acid.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.
-
Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent modules.
Additional domains, such as epimerization (E) domains, can modify the incorporated amino acids, further contributing to the structural diversity of NRPs.[4]
Terpenoid Biosynthesis
Terpenoids, also known as terpenes, are a vast class of natural products derived from the five-carbon isoprene unit.[5] Their biosynthesis originates from two primary pathways:
-
Mevalonate (MVA) pathway: Primarily active in the cytosol of eukaryotes and archaea.
-
Methylerythritol phosphate (MEP) pathway: Predominantly found in bacteria and the plastids of plants.[6]
Both pathways produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then assembled by terpene synthases into a wide array of linear and cyclic terpenoid structures with diverse biological activities.[5]
Alkaloid Biosynthesis
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[7] Their biosynthesis pathways are often complex and derive from amino acids such as tryptophan, tyrosine, phenylalanine, and lysine. Key enzymatic reactions in alkaloid biosynthesis include decarboxylations, transaminations, and cyclizations, which lead to the formation of the characteristic heterocyclic ring structures.[8] The structural diversity of alkaloids is vast, and they exhibit a wide range of pharmacological activities, including antimicrobial effects.[7][9]
Quantitative Data on Antimicrobial Compound Production
The production of natural antimicrobial compounds can be significantly influenced by the choice of the production host and the application of metabolic engineering strategies. The following tables provide a comparative overview of production titers for several key antimicrobial agents in both native and heterologous hosts, as well as their minimum inhibitory concentrations (MICs) against clinically relevant pathogens.
| Compound | Producing Organism | Host Type | Titer (mg/L) | Reference(s) |
| Daptomycin | Streptomyces roseosporus L2790 | Native | 17 | [5][10][11] |
| Streptomyces roseosporus L2797-VHb | Engineered Native | 786 | [5][10][11] | |
| Streptomyces coelicolor M511 | Heterologous | 28.9 | [11] | |
| Vancomycin | Amycolatopsis orientalis | Native | 4.01 | [2] |
| Amycolatopsis orientalis (Industrial Strain) | Engineered Native | >6000 | [12] | |
| Erythromycin | Saccharopolyspora erythraea | Native | 231.3 | [13] |
| Tetracycline | Streptomyces aureofaciens | Native | - | |
| Penicillin G | Penicillium chrysogenum | Native | - | |
| Germicidin | Streptomyces coelicolor M1317 + sco7221 | Heterologous | - | [6] |
| Flaviolin | Streptomyces coelicolor M1317 + sven5367 | Heterologous | - | [6] |
| Enniatin B | Bacillus subtilis | Heterologous | - | [2] |
| Compound | Test Organism | MIC (μg/mL) | Reference(s) |
| Daptomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1.0 | [14][15][16] |
| Vancomycin-resistant Enterococcus (VRE) | 1.0 - 4.0 | [4] | |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [17] |
| Clostridioides difficile | - | ||
| Erythromycin | Streptococcus pneumoniae | 0.063 - 0.25 | [18] |
| Staphylococcus aureus | >256 | [19] | |
| Tetracycline | Escherichia coli | - | [1] |
| Staphylococcus aureus | - | [1][15] | |
| Penicillin G | Streptococcus pyogenes | 0.006 | [20] |
| Staphylococcus aureus | 0.4 - 24 | [21] |
| Enzyme/Domain | Substrate | kcat (min-1) | Km (μM) | Reference(s) |
| GrsA-A (Adenylation Domain) | D-Phenylalanine | - | - | [22] |
| sdV-GrsA (Engineered A-Domain) | L-Valine | 8.6 | 120 | [14] |
| sdV-GrsA (STAP mutant) | L-Valine | 6.0 | 34 | [14] |
| DEBS Module 1 KS (Ketosynthase Domain) | Propionyl-CoA | - | - | [23] |
| TAS1 KS Domain (Wild-type) | N-acetoacetyl-L-Ile-SNAC | 0.00367 | 340 | [24] |
| TAS1 KS Domain (E378A mutant) | N-acetoacetyl-L-Ile-SNAC | 0.141 | 410 | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery, characterization, and engineering of antimicrobial biosynthetic pathways.
Identification of Biosynthetic Gene Clusters using antiSMASH
The Antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a powerful bioinformatics tool for the automated identification and annotation of biosynthetic gene clusters (BGCs) in genomic sequences.[25]
Protocol:
-
Prepare Input Sequence: Obtain the genomic sequence of the organism of interest in FASTA, GenBank, or EMBL format.
-
Access antiSMASH: Navigate to the antiSMASH web server or use a local command-line installation.[7][25]
-
Submit Job: Upload the sequence file and configure the analysis options. A full-featured run is recommended for comprehensive analysis.
-
Interpret Results: The output will provide a detailed annotation of the identified BGCs, including the predicted class of the natural product, the domain architecture of the key enzymes (PKSs/NRPSs), and a comparison to known BGCs.[25]
Heterologous Expression of a Biosynthetic Gene Cluster in Streptomyces
Streptomyces species are prolific producers of secondary metabolites and are often used as heterologous hosts for the expression of BGCs. The integrative plasmid pSET152 is a commonly used vector for stable expression.[12][26]
Protocol:
-
Clone the BGC: The target BGC is cloned into the pSET152 vector in E. coli. This can be achieved through standard restriction-ligation cloning or more advanced techniques like TAR cloning for large clusters.[9][12]
-
Transfer to Donor E. coli: The resulting plasmid is transformed into a donor E. coli strain, such as ET12567/pUZ8002, which facilitates conjugation.[26]
-
Conjugation: The donor E. coli is co-cultured with the recipient Streptomyces host (e.g., S. coelicolor M1152) on a suitable agar medium.[27]
-
Selection of Exconjugants: The plate is overlaid with an antibiotic to select for Streptomyces exconjugants that have integrated the plasmid.
-
Fermentation and Analysis: The engineered Streptomyces strain is fermented under appropriate conditions to induce the expression of the BGC, and the culture broth is analyzed for the production of the target antimicrobial compound using techniques like HPLC and mass spectrometry.
In Vitro Assay of NRPS Adenylation Domain Activity
This assay measures the amino acid-dependent production of pyrophosphate (PPi) from ATP, which is the first half-reaction catalyzed by the A-domain.[22]
Protocol:
-
Protein Expression and Purification: The A-domain of interest is overexpressed in E. coli and purified.
-
Assay Mixture Preparation: A reaction mixture is prepared containing the purified A-domain, the amino acid substrate, ATP, and a PPi detection system (e.g., a coupled enzyme assay that leads to a colorimetric or fluorescent readout).
-
Initiate Reaction: The reaction is initiated by the addition of the amino acid substrate.
-
Monitor PPi Production: The rate of PPi production is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.[22]
Site-Directed Mutagenesis of a PKS Ketosynthase Domain
Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues within an enzyme. In PKSs, mutating the active site cysteine of a ketosynthase (KS) domain to alanine is expected to abolish its catalytic activity.[23][28]
Protocol:
-
Plasmid Template: A plasmid containing the gene for the PKS module of interest is used as a template.
-
Primer Design: Overlapping primers are designed to introduce the desired cysteine-to-alanine mutation.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
Template Removal: The parental, methylated template DNA is digested with the restriction enzyme DpnI.
-
Transformation: The mutated plasmid is transformed into E. coli for propagation.
-
Sequence Verification: The mutation is confirmed by DNA sequencing.
-
Functional Analysis: The mutated PKS is expressed, and its activity is compared to the wild-type enzyme to assess the effect of the mutation.
Signaling Pathways Regulating Antimicrobial Biosynthesis
The production of antimicrobial compounds in their native hosts is often tightly regulated by complex signaling networks that respond to various environmental and physiological cues. In Streptomyces, a major producer of antibiotics, a hierarchical regulatory cascade controls the onset of secondary metabolism.
A simplified representation of this regulatory network involves:
-
Small molecule signals: Such as γ-butyrolactones, which accumulate at high cell densities and act as quorum-sensing molecules.
-
Receptor proteins: These proteins bind to the signaling molecules and subsequently regulate the expression of global regulators.
-
Global regulators: These transcription factors control the expression of multiple antibiotic biosynthetic gene clusters.
-
Cluster-situated regulators (CSRs): These regulators are located within the BGCs and directly control the transcription of the biosynthetic genes.
Conclusion
The biosynthesis of natural antimicrobial compounds is a rich and complex field of study with immense potential for the discovery and development of new drugs. This guide has provided a comprehensive overview of the core biosynthetic pathways, quantitative data on production and activity, detailed experimental protocols, and a glimpse into the regulatory networks that govern their production. By leveraging this knowledge and the powerful tools of synthetic biology and metabolic engineering, the scientific community can continue to unlock the vast potential of nature's antimicrobial arsenal in the fight against infectious diseases.
References
- 1. Comparison of Tetracycline Action on Staphylococcus aureus and Escherichia coli by Microbial Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacillus subtilis as heterologous host for the secretory production of the non-ribosomal cyclodepsipeptide enniatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative production of an enantiomeric pair by engineered polyketide synthases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary metabolite biosynthetic gene cluster identification – Genome Mining in Prokaryotes [carpentries-incubator.github.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 10. Biosynthesis of Diverse Type II Polyketide Core Structures in Streptomyces coelicolor M1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. niv.ns.ac.rs [niv.ns.ac.rs]
- 12. frontiersin.org [frontiersin.org]
- 13. Engineering Bacillus subtilis for high-value bioproduction: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of a gene cloning system in a fast-growing and moderately thermophilic Streptomyces species and heterologous expression of Streptomyces antibiotic biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyketide synthesis in vitro on a modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyketide synthases [rasmusfrandsen.dk]
- 20. media.neliti.com [media.neliti.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Roles of Conserved Active Site Residues in the Ketosynthase Domain of an Assembly Line Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unique features of the ketosynthase domain in a nonribosomal peptide synthetase–polyketide synthase hybrid enzyme, tenuazonic acid synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. antiSMASH Documentation [docs.antismash.secondarymetabolites.org]
- 26. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Site directed mutagenesis as a precision tool to enable synthetic biology with engineered modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 26 against Staphylococcus aureus
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibacterial agent, designated here as "Antibacterial agent 26," against the pathogenic bacterium Staphylococcus aureus. The MIC is a critical parameter in the evaluation of new antimicrobial compounds, defining the lowest concentration of an agent that inhibits the visible in vitro growth of a microorganism.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antibacterial therapies.
The described methodology is based on the broth microdilution method, a widely recognized and standardized technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] This method offers high accuracy and the ability to test multiple agents and concentrations simultaneously. Adherence to standardized protocols is crucial for the reproducibility and comparability of results.[6][7]
This document provides detailed, step-by-step experimental procedures, guidelines for data interpretation, and quality control measures. For researchers interested in alternative approaches, agar dilution and gradient diffusion methods are also briefly discussed as viable techniques for MIC determination.[1][8][9] The successful implementation of this protocol will yield reliable MIC values for this compound, a key step in its preclinical evaluation.
Experimental Protocol: Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.
1. Materials and Reagents:
-
This compound (stock solution of known concentration)
-
Staphylococcus aureus strain (e.g., ATCC® 29213™ as a quality control strain)[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
2. Preparation of Reagents and Bacterial Inoculum:
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent. The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth.
-
Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations to be tested.[12] The concentration range should be selected based on expected activity; a common starting range is 0.06 to 64 µg/mL.[13]
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure:
-
Plate Setup:
-
Using a multichannel pipette, add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound (prepared in CAMHB) to the first column of wells.
-
Perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
This will result in wells containing 50 µL of varying concentrations of this compound.
-
Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well, except for the sterility control well. This will bring the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
4. Data Analysis and Interpretation:
-
Reading the MIC:
-
Quality Control:
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
The MIC of a reference antibiotic against the quality control strain (S. aureus ATCC® 29213™) should be determined in parallel and fall within the acceptable ranges defined by CLSI or EUCAST.[10]
-
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the MIC determination experiments.
| Antibacterial Agent | S. aureus Strain | MIC (µg/mL) | Quality Control (ATCC® 29213™) MIC (µg/mL) | CLSI/EUCAST QC Range (µg/mL) |
| Agent 26 | Test Isolate 1 | 2 | 0.5 | 0.25 - 1 |
| Agent 26 | Test Isolate 2 | 4 | 0.5 | 0.25 - 1 |
| Vancomycin (Control) | Test Isolate 1 | 1 | 1 | 0.5 - 2 |
| Vancomycin (Control) | Test Isolate 2 | 1 | 1 | 0.5 - 2 |
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound against S. aureus.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. EUCAST: Bacteria [eucast.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. journals.asm.org [journals.asm.org]
- 8. Development, optimization, standardization, and validation of a simple in-house agar gradient method to determine minimum inhibitory concentration of vancomycin for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. szu.gov.cz [szu.gov.cz]
- 11. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates innovative approaches to discover and develop new antibacterial agents. High-throughput screening (HTS) has emerged as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries for potential antibiotic activity.[1][2][3] This document provides detailed application notes and protocols for various HTS assays tailored for antibacterial drug discovery, complemented by data presentation in structured tables and visualizations of experimental workflows.
Introduction to Antibacterial HTS Strategies
High-throughput screening for antibacterial drug discovery can be broadly categorized into two main approaches:
-
Whole-Cell (Phenotypic) Screening: This method directly assesses the ability of compounds to inhibit bacterial growth. It is advantageous as it identifies compounds with inherent antibacterial activity and the ability to permeate the bacterial cell wall.[4][5] However, identifying the specific molecular target of active compounds can be a subsequent challenge.[4][5]
-
Target-Based (Biochemical) Screening: This approach focuses on identifying compounds that inhibit a specific, pre-selected molecular target, such as an essential enzyme or protein in a bacterial pathway.[4][6] While this method provides a clear mechanism of action from the outset, hits may not exhibit whole-cell activity due to factors like poor permeability or efflux.[4]
A combination of these strategies, often in a tiered screening cascade, is frequently employed to maximize the chances of identifying promising lead compounds.[6]
Core HTS Assay Formats
Several assay formats are amenable to high-throughput screening for antibacterial activity. The choice of assay depends on the screening strategy, the nature of the chemical library, and the available instrumentation.
Growth-Based Assays
These assays are the most direct method for phenotypic screening and rely on measuring bacterial growth in the presence of test compounds.
Application Note: Growth-based assays are fundamental to antibacterial HTS. They are relatively simple to implement and provide a direct measure of a compound's ability to inhibit bacterial proliferation. The most common format is the broth microdilution assay, which can be adapted for high-throughput formats (384- and 1536-well plates).[6] The readout is typically a change in optical density (OD), which can be measured using a plate reader. It's crucial to include appropriate controls (positive and negative) to ensure data quality and calculate metrics like the Z'-factor, which assesses the robustness of the assay.[7][8]
Quantitative Data Summary: Growth-Based HTS
| Parameter | Example Value | Reference |
| Library Size | 10,000 - 500,000 compounds | [4] |
| Plate Format | 96, 384, 1536-well | [6] |
| Typical Hit Rate | 0.1 - 5% | [6] |
| Z'-Factor | > 0.5 for a robust assay | [9] |
| Follow-up Assay | Minimum Inhibitory Concentration (MIC) determination | [10] |
Experimental Protocol: High-Throughput Broth Microdilution Assay
-
Preparation of Materials:
-
Sterile 384-well microtiter plates.
-
Bacterial strain of interest cultured to mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).[11]
-
Compound library plated in a compatible format (e.g., DMSO stocks).
-
Automated liquid handling system for dispensing reagents and compounds.[3]
-
Microplate incubator and reader.
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound into the wells of the 384-well plate.
-
Prepare a bacterial inoculum and adjust the concentration to achieve a final density of approximately 5 x 10^5 CFU/mL in the assay wells.[12]
-
Dispense the bacterial inoculum into all wells except for sterility control wells.
-
Include positive control wells (e.g., a known antibiotic like ciprofloxacin) and negative control wells (bacteria with DMSO vehicle only).
-
Seal the plates and incubate at 37°C for 16-20 hours.[13]
-
After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >80%) are considered primary "hits."
-
Calculate the Z'-factor to assess assay quality.
-
Luminescence-Based Assays
These assays utilize bioluminescence as a reporter for bacterial viability or metabolic activity.
Application Note: Luminescence-based assays offer higher sensitivity compared to absorbance-based methods.[14] A common approach is to use engineered bacterial strains that constitutively express a luciferase enzyme. A decrease in luminescence signal indicates a loss of cell viability or metabolic activity.[14][15] Another strategy involves measuring ATP levels using a luciferin/luciferase reaction, as ATP is a key indicator of metabolically active cells. These assays are rapid, with results often available within a few hours.[14]
Quantitative Data Summary: Luminescence-Based HTS
| Parameter | Example Value | Reference |
| Assay Time | 1 - 4 hours | [14] |
| Sensitivity | High, can detect low cell numbers | [16] |
| Common Reporter | Bacterial luciferase (lux) or Firefly luciferase (luc) | [9][14] |
| Z'-Factor | > 0.7 | [9] |
| Correlation with MIC | High correlation with traditional methods | [14] |
Experimental Protocol: ATP-Based Luminescence Viability Assay
-
Preparation of Materials:
-
Opaque-walled 384-well microtiter plates to minimize crosstalk.
-
Bacterial strain cultured to mid-logarithmic phase.
-
Compound library.
-
Commercial ATP detection reagent kit (containing ATPase inhibitors, luciferin, and luciferase).
-
Automated liquid handling system.
-
Luminometer plate reader.
-
-
Assay Procedure:
-
Dispense test compounds into the wells of the opaque-walled plate.
-
Add the bacterial inoculum to all wells (except sterility controls).
-
Include positive and negative controls.
-
Incubate the plates for a predetermined time (e.g., 2-4 hours) at 37°C.
-
Allow the plates to equilibrate to room temperature.
-
Add the ATP detection reagent to all wells.
-
Incubate for a short period (e.g., 10 minutes) in the dark to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence signal compared to the negative control indicates antibacterial activity.
-
Calculate percent inhibition and identify hits based on a predefined threshold.
-
Fluorescence-Based Assays
These assays employ fluorescent probes or reporter proteins to assess various cellular parameters.
Application Note: Fluorescence-based assays are versatile and can be designed to measure bacterial viability, membrane integrity, or the expression of specific genes.[5][17] For viability, dyes that differentiate between live and dead cells based on membrane permeability are often used. Reporter gene assays, where a fluorescent protein (e.g., GFP) is placed under the control of a specific promoter, can be used for mechanism-informed phenotypic screening or to identify inhibitors of a particular pathway.[4][5]
Quantitative Data Summary: Fluorescence-Based HTS
| Parameter | Example Value | Reference |
| Assay Readout | Fluorescence intensity, FRET, fluorescence polarization | [17] |
| Common Probes | Resazurin, SYTOX Green, Fluorescent proteins (GFP, mCherry) | [9] |
| Throughput | Up to 5 million clones/day with microfluidics and FACS | [5] |
| Z'-Factor | > 0.8 | [9] |
| Application | Viability, membrane integrity, reporter gene expression, efflux pump inhibition | [5][18] |
Experimental Protocol: Resazurin-Based Viability Assay
-
Preparation of Materials:
-
Black, clear-bottom 384-well microtiter plates.
-
Bacterial strain cultured to mid-logarithmic phase.
-
Compound library.
-
Resazurin sodium salt solution.
-
Automated liquid handling system.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Dispense test compounds into the wells of the plate.
-
Add the bacterial inoculum to all wells (except sterility controls).
-
Include positive and negative controls.
-
Incubate the plates for a suitable duration at 37°C.
-
Add the resazurin solution to all wells.
-
Incubate for an additional 1-4 hours to allow for the conversion of resazurin to the fluorescent resorufin by metabolically active cells.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
A lack of increase in fluorescence compared to the negative control indicates inhibition of metabolic activity.
-
Calculate percent inhibition and identify hits.
-
Visualizing HTS Workflows
Diagrams are essential for illustrating the logical flow of a high-throughput screening campaign.
Caption: A typical workflow for an antibacterial high-throughput screening cascade.
Advanced HTS Approaches
Beyond the core methods, several advanced techniques are gaining traction in antibacterial drug discovery.
Label-Free HTS
Application Note: Label-free technologies circumvent issues associated with labels, such as steric hindrance or quenching.[19] These methods detect changes in physical parameters, such as mass or impedance, upon compound binding or cellular response.[10][20] Mass spectrometry-based HTS, for instance, offers a highly selective and sensitive way to directly measure substrate and product levels in enzymatic assays without the need for labels.[21]
Reporter Gene Assays
Application Note: Mechanism-informed phenotypic screening using reporter genes provides insights into the mode of action of hit compounds early in the discovery process.[4][5] A reporter gene (e.g., luciferase or a fluorescent protein) is placed under the control of a promoter that is activated or repressed in response to a specific cellular stress, such as DNA damage or cell wall synthesis inhibition. This allows for the classification of hits based on their induced cellular response.
Caption: The principle of a reporter gene assay for antibacterial HTS.
Conclusion
High-throughput screening is an indispensable tool in the quest for novel antibacterial agents. The selection of an appropriate assay strategy and format is critical for the success of any screening campaign. By leveraging a combination of growth-based, luminescence, fluorescence, and advanced label-free and reporter-based assays, researchers can efficiently screen vast chemical libraries and identify promising candidates for further development. The protocols and workflows outlined in this document provide a solid foundation for establishing robust and effective antibacterial HTS programs.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]
- 6. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Measurement of Effects of Antibiotics in Bioluminescent Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Real-time evaluation of antibacterial efficacy using bioluminescent assays for Pseudomonas aeruginosa and Staphylococcus aureus [frontiersin.org]
- 16. DSpace [helda.helsinki.fi]
- 17. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Review of Label-Free Monitoring of Bacteria: From Challenging Practical Applications to Basic Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass spectrometric techniques for label-free high-throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antibacterial Activity of Agent 26 in Combination with Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The combination of existing antimicrobial agents to achieve synergistic effects is a promising strategy to overcome resistance and enhance therapeutic efficacy. This document provides detailed application notes and protocols for investigating the synergistic interaction between Antibacterial Agent 26, a novel cell wall synthesis inhibitor, and the aminoglycoside class of antibiotics.
Aminoglycosides are potent bactericidal antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] However, their efficacy can be limited by reduced uptake into bacterial cells and the presence of resistance mechanisms.[2][4] this compound is a developmental compound that inhibits bacterial cell wall synthesis, leading to a weakened cell envelope. The combination of these two agents is predicated on the hypothesis that the disruption of the cell wall by Agent 26 will facilitate the intracellular uptake of aminoglycosides, resulting in a synergistic bactericidal effect. This classic example of synergy has been well-documented with other cell wall inhibitors like penicillins.[5]
Principle of Synergy
The synergistic interaction between this compound and aminoglycoside antibiotics is based on a well-established mechanism. By inhibiting peptidoglycan synthesis, Agent 26 compromises the integrity of the bacterial cell wall.[5] This damage to the outer cell layers increases the permeability of the bacterial membrane, allowing for enhanced penetration of aminoglycoside molecules into the cytoplasm.[5][6] Once inside, the higher concentration of aminoglycosides can more effectively bind to their ribosomal target, leading to a rapid and potent inhibition of protein synthesis and ultimately, bacterial cell death.[2][5]
Potential Applications
The combination of this compound and aminoglycosides could be particularly effective against problematic Gram-positive and Gram-negative pathogens, including:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Vancomycin-resistant Enterococci (VRE)
-
Pseudomonas aeruginosa
-
Carbapenem-resistant Enterobacteriaceae (CRE)
This combination therapy may offer a solution for treating severe infections such as infective endocarditis, sepsis, and complicated urinary tract infections, especially those caused by MDR strains.[5]
Data Presentation: In Vitro Synergy Testing
The synergistic effect of this compound and an aminoglycoside (e.g., gentamicin, amikacin, tobramycin) can be quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index.
Table 1: Example Checkerboard Assay Results for Agent 26 and Gentamicin against P. aeruginosa
| Agent 26 (µg/mL) | Gentamicin (µg/mL) | Growth |
| MIC alone: 16 | ||
| 8 | 0.25 | + |
| 4 | 0.5 | + |
| 2 | 1 | - |
| 1 | 2 | - |
| 0.5 | 4 | + |
| MIC alone: 8 |
In this example, the MIC of Agent 26 in combination is 2 µg/mL, and the MIC of Gentamicin in combination is 1 µg/mL.
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
FIC Index = FIC of Agent 26 + FIC of Gentamicin FIC Index = (MIC of Agent 26 in combination / MIC of Agent 26 alone) + (MIC of Gentamicin in combination / MIC of Gentamicin alone) FIC Index = (2 / 16) + (1 / 8) = 0.125 + 0.125 = 0.25
Table 2: Interpretation of FIC Index Values
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
The calculated FIC index of 0.25 indicates a strong synergistic interaction between Agent 26 and gentamicin against the tested strain of P. aeruginosa.[7][8][9]
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the in vitro synergy of two antimicrobial agents.[8][10][11]
Materials:
-
This compound stock solution
-
Aminoglycoside (e.g., gentamicin) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Microplate reader
Protocol:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of Agent 26 in CAMHB along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the aminoglycoside in CAMHB along the y-axis of the plate.
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to all wells containing the drug dilutions.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.[12]
-
-
Determine MICs:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
-
Calculate FIC Index:
-
Calculate the FIC index as described in the data presentation section.
-
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal activity of antimicrobial combinations over time.[13][14][15]
Materials:
-
This compound and aminoglycoside stock solutions
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Normal saline for dilutions
Protocol:
-
Prepare Test Cultures:
-
Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
Agent 26 at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Aminoglycoside at a sub-MIC concentration (e.g., 0.5 x MIC)
-
The combination of Agent 26 and the aminoglycoside at the same sub-MIC concentrations.
-
-
-
Inoculation:
-
Inoculate each tube with the standardized bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in normal saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[7]
-
Visualizations
Caption: Mechanism of synergistic action between Agent 26 and aminoglycosides.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical workflow for the time-kill curve synergy analysis.
References
- 1. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 4. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Checkerboard Method [bio-protocol.org]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Antibacterial Peptides on Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of antibacterial peptides (AMPs) against gram-negative bacteria. Detailed protocols for key assays are provided to ensure robust and reproducible results, crucial for the development of new antimicrobial agents.
Introduction to Antibacterial Peptides and Gram-Negative Bacteria
Antimicrobial peptides are a promising class of therapeutics in the face of rising antibiotic resistance.[1][2] Their unique mechanisms of action, often involving disruption of the bacterial membrane, make them effective against a broad spectrum of pathogens, including challenging gram-negative bacteria.[3][4] The outer membrane of gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a formidable barrier to many conventional antibiotics, making the development of effective AMPs a critical area of research.[3]
Key Assays for Evaluating Antibacterial Peptide Activity
A thorough evaluation of an AMP's potential requires a series of well-defined in vitro assays. These assays are designed to determine the peptide's potency, bactericidal activity, speed of action, and its effects on bacterial biofilms and mammalian cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational test to determine the lowest concentration of an AMP that inhibits the visible growth of a bacterium.[5][6][7]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Streak the gram-negative bacterial strain on an appropriate agar plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 16-20 hours.
-
Select 3-5 isolated colonies and inoculate them into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Peptide Dilutions:
-
Dissolve the AMP in a suitable solvent (e.g., sterile water, 0.01% acetic acid) to create a stock solution.
-
Perform a two-fold serial dilution of the AMP stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria without AMP) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an AMP required to kill a bacterium.[8][9][10]
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Determination of MBC:
Time-Kill Kinetics Assay
This assay provides insights into the rate at which an AMP kills a bacterial population over time.[11][12][13]
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a bacterial culture in the logarithmic growth phase (similar to the MIC protocol) and dilute it to approximately 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare tubes containing the AMP at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control without any AMP.
-
-
Execution:
-
Add the bacterial suspension to each tube.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[11]
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each AMP concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[13]
-
Anti-Biofilm Assay
Many bacterial infections are associated with biofilms, which are communities of bacteria embedded in a self-produced matrix.[14][15][16][17] This assay evaluates the ability of an AMP to inhibit biofilm formation or eradicate established biofilms.
Protocol: Anti-Biofilm Assay (Crystal Violet Staining)
-
Biofilm Formation Inhibition:
-
Prepare serial dilutions of the AMP in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate.
-
Add a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Established Biofilm Eradication:
-
First, establish biofilms by incubating the bacteria in the 96-well plate for 24-48 hours as described above.
-
Carefully remove the planktonic cells by washing the wells with PBS.
-
Add fresh medium containing serial dilutions of the AMP to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
After incubation, discard the medium and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Cytotoxicity Assay
It is crucial to assess the toxicity of AMPs against mammalian cells to determine their therapeutic potential and selectivity.[18][19][20][21]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HEK293, or primary cells) in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the AMP in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the AMP dilutions.
-
Include a positive control (e.g., Triton X-100 for cell lysis) and a negative control (cells with medium only).
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Data Presentation
Summarizing the quantitative data from these assays in a clear and structured format is essential for comparison and analysis.
Table 1: Antimicrobial Activity of Test Peptides against Gram-Negative Bacteria
| Peptide ID | Target Bacterium | MIC (µg/mL) | MBC (µg/mL) |
| Peptide A | E. coli ATCC 25922 | 8 | 16 |
| Peptide A | P. aeruginosa PAO1 | 16 | 32 |
| Peptide B | E. coli ATCC 25922 | 4 | 8 |
| Peptide B | P. aeruginosa PAO1 | 8 | 16 |
| Control | E. coli ATCC 25922 | >128 | >128 |
| Control | P. aeruginosa PAO1 | >128 | >128 |
Table 2: Cytotoxicity and Selectivity Index of Test Peptides
| Peptide ID | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (IC₅₀/MIC for E. coli) |
| Peptide A | HEK293 | 150 | 18.75 |
| Peptide B | HEK293 | 200 | 50.00 |
| Control | HEK293 | >500 | >3.9 |
Visualizing Experimental Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex experimental procedures and biological pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. De Novo Design and In Vitro Testing of Antimicrobial Peptides against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Combat Gram-Negative Bacteria Using Antimicrobial Peptides: A Challenge or an Unattainable Goal? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Antimicrobial susceptibility testing (MIC testing) [bio-protocol.org]
- 7. Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing [mdpi.com]
- 8. Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide Magainin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. karger.com [karger.com]
- 17. publications.aston.ac.uk [publications.aston.ac.uk]
- 18. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 20. Frontiers | Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents
The development of new antibacterial agents requires a thorough evaluation of their safety profile, a critical component of which is assessing their cytotoxicity.[1][2] Cytotoxicity assays are essential for identifying and defining safety thresholds for potential therapeutics before they can advance to clinical use.[3] These assays measure the degree to which a substance can cause damage to cells, which can manifest as necrosis (uncontrolled cell death), apoptosis (programmed cell death), or a cessation of cell proliferation.[2] This document provides detailed protocols for several widely used methods to evaluate the cytotoxicity of novel antibacterial compounds.
Overall Workflow for Cytotoxicity Assessment
The evaluation of a new antibacterial agent's cytotoxicity typically follows a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.
Caption: General workflow for evaluating the cytotoxicity of new compounds.
MTT Cell Viability Assay
Application Note
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5] This assay is widely used for high-throughput screening of cytotoxic compounds due to its simplicity and cost-effectiveness.[4][6]
Caption: Principle of the MTT cytotoxicity assay.
Experimental Protocol
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
New antibacterial agent (test compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[5][7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the antibacterial agent in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.[7] Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7] Add 100-150 µL of DMSO to each well to dissolve the crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
| Parameter | Typical Value/Range |
| Cell Seeding Density | 1 x 10⁴ - 2 x 10⁴ cells/well |
| Treatment Incubation | 24 - 72 hours[5] |
| MTT Concentration | 0.5 mg/mL[7] |
| MTT Incubation | 1.5 - 4 hours[5][7] |
| Solubilizing Agent | DMSO[7] |
| Absorbance Wavelength | 570 nm (Test), 630 nm (Reference) |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Application Note
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[2] The assay involves a two-step enzymatic reaction where the released LDH converts lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product, detectable by a spectrophotometer.[8] It is important to note that some bacteria can interfere with the LDH assay, potentially leading to an underestimation of cytotoxicity.[9][10][11]
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity | CoLab [colab.ws]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for assessing the in vivo efficacy of Antibacterial agent 26 in animal models.
Introduction
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of a novel investigational antibacterial agent, designated "Antibacterial agent 26". The described methodologies are designed for researchers, scientists, and drug development professionals to assess the therapeutic potential of this agent in established murine models of bacterial infection. The protocols cover experimental design, animal models, procedural details, and endpoint analyses, including bacterial burden determination and histopathological evaluation.
General Experimental Workflow
The overall workflow for assessing the in vivo efficacy of this compound is depicted below. This process begins with the preparation of the bacterial inoculum and the test agent, followed by the infection of animal models. Subsequent steps involve the administration of the therapeutic agent and the final analysis of various efficacy endpoints.
Measuring the Potency of Dihydrofolate Reductase (DHFR) Inhibitors in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the potency of Dihydrofolate Reductase (DHFR) inhibitors against bacterial cultures. These methodologies are essential for the discovery and development of novel antimicrobial agents targeting the folate pathway.
Introduction to DHFR Inhibition in Bacteria
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell growth.[1] Inhibition of bacterial DHFR leads to the depletion of these essential precursors, ultimately resulting in bacteriostasis or bactericidal activity.[2][3] This makes DHFR a well-established and attractive target for antimicrobial drug development.[4][5]
Key Methodologies for Potency Determination
The potency of DHFR inhibitors in a bacterial context is primarily assessed through two complementary approaches:
-
Whole-Cell Activity Assays: These assays measure the inhibitor's ability to prevent bacterial growth. The most common metric is the Minimum Inhibitory Concentration (MIC) .
-
Enzymatic Assays: These assays directly measure the inhibitor's effect on the activity of the isolated DHFR enzyme. The primary metric is the half-maximal inhibitory concentration (IC50) , which can be used to calculate the inhibition constant (Ki).[6]
Section 1: Whole-Cell Activity Assessment
Application Note: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] It provides a measure of the inhibitor's potency at the whole-cell level, taking into account factors such as cell permeability and efflux pumps.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Isosensitest broth or Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6][7]
-
DHFR inhibitor stock solution (typically in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate them into a tube of sterile broth.
-
Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.[7]
-
-
Inhibitor Dilution Series:
-
Prepare a serial two-fold dilution of the DHFR inhibitor in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.[7]
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.[6]
-
Data Presentation:
Summarize the MIC values in a clear and structured table.
| Inhibitor | Bacterial Strain | MIC (µg/mL) |
| Compound A | S. aureus ATCC 29213 | 0.5 |
| Compound B | S. aureus ATCC 29213 | 2 |
| Trimethoprim | S. aureus ATCC 29213 | 1 |
| Compound A | E. coli ATCC 25922 | 8 |
| Compound B | E. coli ATCC 25922 | >64 |
| Trimethoprim | E. coli ATCC 25922 | 4 |
Section 2: Enzymatic Activity Assessment
Application Note: DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the catalytic activity of purified DHFR. The enzyme's activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[2][3][8] This method allows for the determination of the IC50 value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: Spectrophotometric DHFR Activity Assay
Materials:
-
Purified bacterial DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)[8]
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
DHFR inhibitor stock solution (in DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reaction Mixture Preparation:
-
In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR inhibitor at various concentrations.
-
Include a control reaction with no inhibitor (100% enzyme activity) and a blank reaction with no enzyme.
-
-
Enzyme Addition:
-
Add the purified DHFR enzyme to each well to a final concentration that results in a linear rate of NADPH consumption.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding DHF to each well.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
Present the IC50 and Ki values in a structured table for easy comparison. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) for the substrate are known.[6]
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |
| Compound X | S. aureus DHFR | 15 | 7.2 |
| Compound Y | S. aureus DHFR | 85 | 40.8 |
| Trimethoprim | S. aureus DHFR | 5 | 2.4 |
| Compound X | E. coli DHFR | 250 | 120 |
| Compound Y | E. coli DHFR | >1000 | >480 |
| Trimethoprim | E. coli DHFR | 30 | 14.4 |
Section 3: Visualizing Key Pathways and Workflows
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the DHFR signaling pathway and the experimental workflows described above.
Caption: The bacterial DHFR pathway and the mechanism of its inhibition.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the enzymatic IC50 determination assay.
References
- 1. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. journals.asm.org [journals.asm.org]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive framework for the safe and effective handling and evaluation of novel antibacterial compounds in a research laboratory. Adherence to these protocols is crucial for ensuring personnel safety, data integrity, and regulatory compliance.
Risk Assessment and Safety Precautions
Prior to the introduction of any novel antibacterial compound into the laboratory, a thorough risk assessment must be conducted.[1][2][3] This assessment should evaluate the potential hazards associated with the compound, including its toxicity, reactivity, and any unknown properties.
1.1 Chemical Safety:
All novel compounds should be treated as hazardous until proven otherwise.[4][5][6] Standard chemical safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory when handling novel compounds.[5][7]
-
Ventilation: Work with volatile compounds or powders should be conducted in a certified chemical fume hood to prevent inhalation exposure.[4][5]
-
Spill Management: An appropriate spill kit should be readily available. All personnel must be trained in its use.
-
Storage: Compounds must be stored in clearly labeled, sealed containers in a designated, well-ventilated area, away from incompatible materials.[5][6]
-
Disposal: All waste containing the novel compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
1.2 Biological Safety:
When testing novel compounds against bacterial pathogens, appropriate biosafety levels (BSL) must be observed. The BSL will depend on the specific microorganisms being used.
-
Containment: All work with pathogenic bacteria should be performed in a biological safety cabinet (BSC).[7]
-
Aseptic Technique: Strict aseptic techniques are required to prevent contamination of cultures and the laboratory environment.
-
Decontamination: All surfaces and equipment must be decontaminated with an appropriate disinfectant before and after each experiment.[7]
-
Waste Disposal: All contaminated materials (e.g., pipette tips, culture plates, gloves) must be decontaminated, typically by autoclaving, before disposal.
In Vitro Efficacy Testing Protocols
A series of standardized in vitro tests are essential to characterize the antibacterial activity of a novel compound.[8][9][10] These assays determine the compound's potency and spectrum of activity.
2.1 Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
2.2 Minimum Bactericidal Concentration (MBC) Assay:
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform an MIC Assay: Follow the protocol as described in section 2.1.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
2.3 Time-Kill Kinetic Assay:
This assay provides information on the rate at which an antibacterial compound kills a bacterial population over time.[8]
Protocol:
-
Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Add the novel compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each compound concentration.
-
Data Presentation
Summarize all quantitative data from the in vitro assays in clearly structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound X
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 |
| Escherichia coli ATCC 25922 | 8 |
| Pseudomonas aeruginosa ATCC 27853 | 32 |
| Enterococcus faecalis ATCC 29212 | 4 |
Table 2: Minimum Bactericidal Concentration (MBC) of Compound X
| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | 4 | 2 |
| Escherichia coli ATCC 25922 | 16 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | >2 |
| Enterococcus faecalis ATCC 29212 | 8 | 2 |
Table 3: Time-Kill Kinetics of Compound X against Staphylococcus aureus ATCC 29213
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 4.1 | 3.5 | <2.0 |
| 8 | 8.9 | 3.2 | <2.0 | <2.0 |
| 24 | 9.2 | <2.0 | <2.0 | <2.0 |
Visualizations
4.1 Experimental Workflow for In Vitro Antibacterial Testing
References
- 1. Dawning of a new ERA: Environmental Risk Assessment of antibiotics and their potential to select for antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. resistancecontrol.info [resistancecontrol.info]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 10. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
Troubleshooting & Optimization
Troubleshooting low solubility of Antibacterial agent 26 in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low aqueous solubility with Antibacterial agent 26.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Publicly available data on the aqueous solubility of this compound is limited. However, it is known to be a potent antibacterial compound and a dihydrofolate reductase (DHFR) inhibitor[1]. One supplier indicates a solubility of 40 mg/mL in dimethyl sulfoxide (DMSO)[1]. Compounds with high solubility in organic solvents like DMSO and limited information on aqueous solubility are often poorly soluble in water.
Q2: Why is my batch of this compound not dissolving in my aqueous buffer?
A2: Low aqueous solubility is a common issue for many new chemical entities, including some antibacterial agents[2]. Several factors related to the compound's physicochemical properties can contribute to this issue, such as high lipophilicity and strong crystal lattice energy[3][4]. The molecular structure of a drug significantly influences its solubility; for instance, lipophilic structures may lead to poor solubility in aqueous environments[5]. It is also possible that the concentration you are trying to achieve exceeds the intrinsic solubility of the compound in your specific buffer system.
Q3: What are the initial steps I should take to try and dissolve this compound?
A3: Start with simple physical methods to enhance dissolution. Gentle heating and agitation (e.g., vortexing or sonication) can help overcome the energy barrier for dissolution. Ensure your buffer's pH is appropriate, as the solubility of ionizable compounds can be pH-dependent[6][7]. If these methods are insufficient, you may need to consider more advanced formulation strategies.
Q4: Can I use organic solvents to dissolve this compound for my in vitro assay?
A4: Yes, you can prepare a concentrated stock solution in an organic solvent like DMSO, where it is known to be soluble[1]. Subsequently, this stock solution can be diluted into your aqueous assay buffer. However, it is crucial to ensure that the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system you are studying. Always run a vehicle control (buffer with the same concentration of organic solvent) to assess any potential solvent-induced effects.
Troubleshooting Guide: Enhancing Solubility of this compound
If you are facing challenges with the low aqueous solubility of this compound, this guide provides a systematic approach to troubleshoot and improve its solubility for your experimental needs.
Step 1: Initial Assessment and Basic Troubleshooting
Before moving to complex formulation strategies, it is essential to characterize the solubility issue and attempt simple remediation steps.
Experimental Protocol: Preliminary Solubility Assessment
-
Prepare a series of concentrations: Attempt to dissolve this compound in your desired aqueous buffer at a range of concentrations (e.g., 1, 10, 50, 100 µM).
-
Visual Inspection: Observe for any visible precipitate.
-
Sonication: If a precipitate is present, sonicate the solution for 10-15 minutes.
-
Filtration: Filter the solutions through a 0.22 µm filter to remove any undissolved material.
-
Quantification: Analyze the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the apparent solubility.
Step 2: Systematic Approach to Solubility Enhancement
If basic methods are unsuccessful, a tiered approach to formulation development can be employed. The following workflow outlines a decision-making process for selecting an appropriate solubility enhancement strategy.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. mdpi.com [mdpi.com]
- 4. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Improving the yield and purity of synthetic Antibacterial agent 26.
Technical Support Center: Synthesis of Antibacterial Agent 26
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the yield and purity of synthetic this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Step 1 (Suzuki Coupling)
-
Q1: My Suzuki coupling reaction is resulting in a low yield of the desired biphenyl intermediate. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki coupling are common and can often be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. Ensure you are using a fresh, high-quality catalyst and that all glassware is scrupulously clean. Consider using a different palladium source or ligand (see Table 1).
-
Inefficient Base: The choice of base is critical. If you are using a weaker base like Na2CO3, switching to a stronger base such as Cs2CO3 or K3PO4 can often improve the reaction rate and yield.
-
Poor Solvent Quality: The presence of water or oxygen can significantly hinder the reaction. Ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Temperature: The reaction may require higher temperatures to proceed efficiently. A temperature screen is recommended to find the optimal condition for your specific substrates.
-
Issue 2: Formation of Side Products in Step 2 (Amide Coupling)
-
Q2: I am observing significant side product formation during the amide coupling step. How can I increase the purity of my product?
A2: Side product formation in amide coupling often stems from the choice of coupling reagent or reaction conditions.
-
Racemization: If your starting materials are chiral, some coupling reagents can cause racemization. Using an additive like HOBt or Oxyma Pure can help to suppress this.
-
Urea Formation: Some carbodiimide-based coupling reagents (like DCC or EDC) can lead to the formation of N-acylurea byproducts, which can be difficult to remove. Consider alternative coupling reagents such as HATU or T3P (see Table 2).
-
Double Acylation: If your amine has multiple reactive sites, you may see double acylation. Using a protecting group strategy for other reactive functionalities is advisable.
-
Issue 3: Incomplete Deprotection in the Final Step
-
Q3: The final deprotection step of my synthesis is not going to completion, leaving residual starting material. What can I do?
A3: Incomplete deprotection can be addressed by:
-
Increasing Reagent Equivalents: You may need to use a larger excess of the deprotecting agent.
-
Extending Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed.
-
Changing the Scavenger: If you are using a scavenger to trap reactive intermediates (e.g., in a Boc deprotection with TFA), the choice of scavenger can be important. Anisole or thioanisole are common choices.
-
Data & Experimental Protocols
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst (0.5 mol%) | Ligand (1.0 mol%) | Base (2.0 eq.) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Pd(OAc)2 | PPh3 | Na2CO3 | Toluene/H2O | 80 | 45 | 85 |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 88 | 95 |
| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 | 92 | 97 |
| PdCl2(dppf) | - | K2CO3 | DMF | 90 | 75 | 90 |
Table 2: Comparison of Amide Coupling Reagents
| Coupling Reagent (1.2 eq.) | Additive (1.2 eq.) | Solvent | Time (h) | Yield (%) | Purity (%) |
| EDC | HOBt | DCM | 12 | 70 | 88 |
| DCC | - | DCM | 12 | 65 | 85 |
| HATU | - | DMF | 4 | 95 | 98 |
| T3P | - | EtOAc | 6 | 90 | 96 |
Detailed Experimental Protocol: Optimized Suzuki Coupling (from Table 1)
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and Cesium Carbonate (Cs2CO3, 2.0 eq.).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.005 eq.) and XPhos (0.01 eq.).
-
Add anhydrous dioxane via syringe.
-
Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Detailed Experimental Protocol: Optimized Amide Coupling (from Table 2)
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU (1.2 eq.) and stir the mixture for 10 minutes at room temperature.
-
Add the amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired amide.
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
Caption: Decision tree for troubleshooting low yields in the Suzuki coupling step.
Refining experimental protocols to minimize off-target effects of Antibacterial agent 26.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining experimental protocols and minimizing off-target effects of Antibacterial Agent 26.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the fluoroquinolone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (gyrase) and topoisomerase IV, essential enzymes involved in bacterial DNA replication, repair, and recombination.[1][2] By targeting these enzymes, the agent leads to breaks in the bacterial chromosome and ultimately cell death.[2]
Q2: What are the known or potential off-target effects of this compound?
A2: As a fluoroquinolone derivative, this compound has the potential for off-target effects, primarily through interaction with mammalian topoisomerase II, which shares structural homology with bacterial gyrase.[2] This can lead to cytotoxicity in eukaryotic cells. Other potential off-target effects may include mitochondrial toxicity and interactions with certain cell signaling pathways. Researchers should exercise caution and perform appropriate control experiments to assess cytotoxicity in their specific cell models.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration will depend on the bacterial species being targeted and the experimental system. It is recommended to perform a dose-response curve to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain.[3][4] For experiments involving co-culture with eukaryotic cells, it is crucial to also perform a cytotoxicity assay to identify a concentration that is effective against the bacteria while having minimal impact on the host cells.
Q4: Can this compound be used in combination with other antibiotics?
A4: Combination therapy can be a strategy to enhance efficacy and reduce the development of resistance.[5][6] However, the combination of this compound with other agents should be carefully validated. Synergistic, additive, or antagonistic effects can occur. A checkerboard assay is recommended to determine the nature of the interaction between this compound and other antibiotics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in eukaryotic cells | The concentration of this compound is too high, leading to off-target effects on mammalian topoisomerase II. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value for your cell line. 2. Reduce the concentration of the agent to a level that is still effective against the bacteria but below the cytotoxic threshold for the eukaryotic cells. 3. Decrease the exposure time of the agent to the cells. |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. Inoculum preparation is not standardized. 2. Variability in media composition. 3. The agent may have degraded. | 1. Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard.[3] 2. Use a consistent and validated batch of growth media for all experiments. 3. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
| Bacterial resistance developing rapidly | 1. Sub-lethal concentration of the agent is being used. 2. The bacterial strain has a high mutation frequency. | 1. Ensure the working concentration is significantly above the MIC for the duration of the experiment. 2. Consider using this compound in combination with another antibiotic with a different mechanism of action.[5][6] 3. Sequence the gyrA and parC genes of the resistant isolates to identify potential mutations. |
| Unexpected changes in host cell signaling pathways | Off-target effects of the agent on host cell kinases or other signaling molecules. | 1. Conduct a literature search for known off-target effects of fluoroquinolones on the signaling pathway of interest. 2. Use a lower, non-toxic concentration of the agent. 3. Employ a more specific inhibitor for the targeted bacterial pathway as a control, if available. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Human Cell Line (e.g., HEK293) using MTT Assay
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells, ensuring a final volume of 100 µL per well. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (HEK293) |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 88.1 |
| 50 | 52.3 |
| 100 | 25.7 |
| IC50 (µM) | ~50 |
Protocol 2: Comparative Inhibition Assay for Bacterial Gyrase and Human Topoisomerase II
-
Reaction Setup: Prepare reaction mixtures for both bacterial gyrase and human topoisomerase II according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at the optimal temperature for each enzyme (e.g., 37°C).
-
Termination: Stop the reaction after a defined period (e.g., 30 minutes).
-
Analysis: Analyze the DNA topology (e.g., supercoiling for gyrase, decatenation for topoisomerase II) using agarose gel electrophoresis.
-
Quantification: Quantify the band intensities to determine the percentage of inhibition at each concentration.
-
Data Analysis: Plot the inhibition curves and determine the IC50 value for each enzyme.
Table 2: Hypothetical IC50 Values for Target and Off-Target Enzymes
| Enzyme | IC50 (µM) | Selectivity Index (Off-target/Target) |
| E. coli DNA Gyrase | 0.5 | 100 |
| Human Topoisomerase II | 50 |
Visualizations
Caption: Mechanism of Action and Off-Target Effect of this compound.
Caption: Workflow for Assessing and Mitigating Off-Target Effects.
Caption: Troubleshooting High Cytotoxicity.
References
- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 2. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. dovepress.com [dovepress.com]
Troubleshooting unexpected results in antibacterial susceptibility testing.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals engaged in antibacterial susceptibility testing (AST).
Troubleshooting Guides & FAQs
This section addresses common unexpected results and quality control (QC) failures encountered during AST experiments.
Q1: My quality control (QC) strain is showing inhibition zones that are consistently too small or MICs that are too high. What are the potential causes?
A1: When a QC strain appears more resistant than expected, it typically points to a problem with one of the core testing components. The goal is to ensure the antimicrobial agent's potency isn't compromised and that the bacterial growth isn't overly dense.
Troubleshooting Steps:
-
Antimicrobial Disks/Reagents: Confirm that antimicrobial disks or stock solutions have been stored correctly (typically at -20°C or as recommended by the manufacturer) and have not expired. Improper storage can lead to a loss of potency.
-
Inoculum Density: An inoculum that is too dense (exceeding a 0.5 McFarland standard) is a frequent cause of smaller inhibition zones or higher Minimum Inhibitory Concentrations (MICs). Prepare a fresh inoculum and carefully standardize its turbidity.
-
Agar Depth: If performing disk diffusion, ensure the agar depth is consistently 4.0 ± 0.5 mm. Plates that are too thick can slow diffusion and result in smaller zones.
-
Incubation: Verify that the incubator temperature is correct (usually 35 ± 1°C) and that plates are not stacked more than five high to ensure even heat distribution.
Q2: My QC strain results show zones that are too large or MICs that are too low. What should I investigate?
A2: Results indicating that a QC strain is overly susceptible usually point to issues that either enhance antimicrobial activity or inhibit robust bacterial growth.
Troubleshooting Steps:
-
Inoculum Density: The most common cause is an inoculum that is too light (less than a 0.5 McFarland standard). This allows for less bacterial growth to overcome, resulting in larger zones of inhibition or lower MICs. Re-standardize the inoculum.
-
Agar Depth: In disk diffusion, agar plates that are too thin (<4.0 mm) can cause excessively rapid diffusion of the antimicrobial, leading to larger zones.
-
Premature Incubation: Allowing disks to pre-diffuse at room temperature for an extended period before incubation can lead to larger zones. Plates should be placed in the incubator within 15 minutes of disk application.
-
Media Composition: Ensure the correct medium (e.g., Mueller-Hinton Agar) was used and that its pH is within the recommended range (7.2-7.4). An incorrect pH can alter the activity of some antimicrobial agents.
Q3: I see isolated colonies growing within a clear zone of inhibition in my disk diffusion assay. How should I interpret this?
A3: The presence of colonies within an inhibition zone is a significant finding and should not be ignored. This phenomenon can arise from several causes:
-
Mixed Culture: The most straightforward explanation is that the inoculum was contaminated with a second, more resistant organism. It is critical to re-isolate the primary organism and repeat the test to ensure the inoculum is pure.
-
Heteroresistance: The bacterial population may contain a small, resistant subpopulation. While the majority of the cells are susceptible (creating the zone), the resistant variants can grow. This is a true resistance phenotype and is clinically significant.[1]
-
Selection of Mutants: The antibiotic may be selecting for spontaneous resistant mutants during incubation.[1]
Actionable Advice:
-
Perform a Gram stain and purity check on the original culture.
-
Pick one of the colonies growing within the zone, re-culture it to isolation, and perform a susceptibility test on this isolate. If it proves resistant, it confirms the presence of a resistant subpopulation.
Q4: In my broth microdilution assay, I'm observing "skipped wells" (no growth in a well, but growth in a well with a higher antibiotic concentration). Is this result valid?
A4: Skipped wells invalidate the results for that specific antibiotic. The MIC must be determined from a series of wells showing a clear transition from growth to no growth. This issue is particularly noted with certain drugs like fosfomycin.[2]
Potential Causes and Solutions:
-
Contamination: A contaminating organism could be resistant to the antibiotic concentration in the skipped well. Check for purity.
-
Inoculation Error: An error in pipetting could lead to a well being missed during inoculation.
-
Reagent Splashing: Droplets of a higher concentration antibiotic may have splashed into a lower concentration well during plate preparation.
-
Inadequate Mixing: If the inoculum is not mixed properly, clumps of bacteria may not be distributed to every well.[3]
The test for the affected antibiotic should be repeated.
Data Presentation: Quality Control Ranges
Adherence to established quality control ranges is critical for ensuring the accuracy and reproducibility of AST results. The tables below summarize the acceptable QC ranges for disk diffusion (zone diameter in mm) and broth microdilution (MIC in µg/mL) for common reference strains, based on EUCAST and CLSI guidelines.
Table 1: EUCAST 2025 Quality Control Ranges for Disk Diffusion
| QC Strain | Antimicrobial Agent | Disk Content | Zone Diameter Range (mm) |
|---|---|---|---|
| E. coli ATCC® 25922 | Ampicillin | 10 µg | 16 - 22 |
| Cefotaxime | 5 µg | 25 - 31 | |
| Ciprofloxacin | 5 µg | 29 - 37 | |
| Gentamicin | 10 µg | 20 - 26 | |
| S. aureus ATCC® 29213 | Cefoxitin | 30 µg | 23 - 29 |
| Clindamycin | 2 µg | 23 - 29 | |
| Erythromycin | 15 µg | 21 - 27 |
| | Tetracycline | 30 µg | 24 - 30 |
Table 2: CLSI M100-ED32 Quality Control Ranges for Broth Microdilution
| QC Strain | Antimicrobial Agent | MIC Range (µg/mL) |
|---|---|---|
| E. coli ATCC® 25922 | Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.015 | |
| Gentamicin | 0.25 - 1 | |
| Tetracycline | 0.5 - 2 | |
| S. aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 |
| Gentamicin | 0.12 - 1 | |
| Oxacillin | 0.12 - 0.5 |
| | Vancomycin | 0.5 - 2 |
Note: These tables are illustrative. Always refer to the latest official EUCAST and CLSI documentation for the most current and comprehensive QC tables.
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Method
This method determines antimicrobial susceptibility based on the diameter of the growth inhibition zone around an antibiotic-impregnated disk.
Methodology:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. Transfer to a tube of sterile saline or broth.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is critical for reproducibility and can be done visually or with a photometric device. The final concentration should be approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disk Application: Allow the plate surface to dry for 3-5 minutes, but no more than 15. Using sterile forceps or a dispenser, apply the antimicrobial disks to the agar surface, ensuring firm, even contact. Disks should be spaced at least 24 mm apart from center to center.
-
Incubation: Invert the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the established breakpoints from CLSI or EUCAST guidelines.
Protocol 2: Broth Microdilution Method (MIC Determination)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Panel Preparation: Use commercially prepared or in-house prepared 96-well microdilution panels containing serial two-fold dilutions of various antimicrobial agents in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth.
-
Standardization: Adjust the suspension to a 0.5 McFarland standard. Further dilute this suspension according to the protocol (often a 1:100 or 1:200 dilution in broth) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Within 15 minutes of standardization, inoculate each well of the microdilution panel with the standardized and diluted bacterial suspension. The final volume in each well is typically 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the panels to prevent evaporation and incubate at 35 ± 1°C in ambient air for 16-20 hours.
-
Reading and Interpretation: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. Compare the MIC value to established clinical breakpoints to determine the interpretive category (Susceptible, Intermediate, or Resistant).
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to antibacterial susceptibility testing.
Caption: A logical workflow for troubleshooting out-of-range quality control results.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion susceptibility test.
Caption: Simplified pathway of mecA-mediated β-lactam resistance in S. aureus (MRSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Support Center: Enhancing Macrocyclic Antibacterial Compound Stability
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address stability challenges encountered during the experimental lifecycle of macrocyclic antibacterial compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which my macrocyclic compound might be degrading?
A1: Macrocyclic compounds, particularly those with peptide or macrolide scaffolds, are susceptible to several degradation pathways. The most common are:
-
Hydrolysis: This is a major degradation route, especially for compounds containing ester and amide (including lactam) bonds.[1] The rate of hydrolysis is often catalyzed by pH, with stability being lowest at acidic or basic conditions.[1][2] Pancreatic enzymes in simulated intestinal fluid can also cause significant hydrolytic cleavage of amide bonds.[3]
-
Oxidation: Reaction with atmospheric oxygen or reactive oxygen species can modify the compound's structure.[1] Functional groups like amines can be susceptible, leading to the formation of N-oxide and N-desmethyl degradation products.[4] The presence of metal ions can also catalyze oxidation.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and cause degradation.[2][4] This is a critical factor to control during experiments and storage.
-
Enzymatic Degradation: When tested in biological matrices (like plasma, serum, or intestinal fluid), macrocyclic peptides are vulnerable to cleavage by proteases.[3][5]
Q2: My macrocyclic peptide shows poor stability in plasma assays. What structural modifications can I explore to improve it?
A2: Enhancing the metabolic stability of macrocyclic peptides often involves introducing structural constraints to make them less recognizable to proteases.[5] Consider the following strategies:
-
Increase Conformational Rigidity: Any modification that provides local or global rigidity can slow the kinetics of protease cleavage.[5] This can be achieved through techniques like epitope grafting or creating bicyclic peptides.[5]
-
Incorporate Unnatural Amino Acids: Replacing L-amino acids with D-amino acids at susceptible cleavage sites can significantly hinder protease recognition.[6]
-
N-Methylation: Methylating the nitrogen atom of a peptide bond can protect it from proteolytic cleavage and also improve membrane permeability.[7]
-
Backbone Modification: Replace labile amide bonds with more stable isosteres. For example, substituting an amide with a sulfonamide or a thioamide can increase metabolic stability.[6][8]
Q3: Beyond structural changes, how can I improve compound stability in my experimental solutions?
A3: Formulation and handling are critical for maintaining compound integrity. Key strategies include:
-
pH Control: Use buffers (e.g., citrate, phosphate) to maintain the pH of your solution at the compound's point of maximum stability.[2]
-
Use of Excipients:
-
Control Environmental Factors:
-
Temperature: Store stock solutions and samples at recommended low temperatures (e.g., 4°C, -20°C, or -70°C).[9] Avoid repeated freeze-thaw cycles.
-
Light: Protect your compound from light by using amber vials or covering containers with foil.[2]
-
Oxygen: For highly oxygen-sensitive compounds, consider preparing solutions and performing experiments under an inert atmosphere (e.g., nitrogen).[2]
-
Troubleshooting Guides
Guide 1: Inconsistent Results in HPLC-Based Stability Assays
This guide addresses common issues observed during the analysis of macrocyclic compound stability using High-Performance Liquid Chromatography (HPLC).
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High System Backpressure | 1. Blockage in tubing, fittings, or pre-column filter.2. Column frit is clogged with particulates from the sample or mobile phase.3. Buffer precipitation in the mobile phase. | 1. Systematically check pressure by disconnecting components (start with the column). Replace any blocked tubing or filters.[10]2. Back-flush the column with a weaker solvent. If this fails, replace the column frit or the entire column.[10]3. Ensure mobile phase buffers are fully dissolved and within their effective pH range. Filter all mobile phases before use.[11] |
| Fluctuating Baseline (Noise) | 1. Air bubbles in the pump or detector.2. Mobile phase is poorly mixed or contains undissolved components.3. Leaking pump seals or fittings. | 1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.[11]2. Premix mobile phase components manually or use an efficient online mixer. Filter all solvents.[11]3. Inspect all fittings for signs of leaks and tighten or replace as necessary. Check pump seals for wear.[10] |
| Shifting Retention Times | 1. Change in mobile phase composition.2. Column temperature is not stable.3. Column is not fully equilibrated.4. Column degradation. | 1. Prepare fresh mobile phase, ensuring accurate measurements. Use a bottle cap that limits evaporation.[11]2. Use a column oven to maintain a consistent temperature.[11]3. Equilibrate the column with the mobile phase for at least 10-15 column volumes before starting the analysis.[10]4. Run a standard to check column performance. If performance has degraded, the column may need to be replaced. |
| Poor or Asymmetric Peak Shape (Tailing/Fronting) | 1. Column is overloaded with sample.2. Mismatch between sample solvent and mobile phase.3. Presence of interfering compounds from the matrix.4. Column degradation or contamination. | 1. Reduce the concentration or injection volume of your sample.2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[11]3. Improve the sample preparation/extraction protocol to remove interfering substances.4. Clean the column using a recommended washing procedure or replace it if performance does not improve. |
Guide 2: Minimal Inhibitory Concentration (MIC) Value Increases Over Time
An increase in the MIC value during a long-term incubation experiment can indicate compound instability.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| MIC value is significantly higher after 24h or 48h compared to shorter time points. | 1. The compound is degrading under the assay conditions (37°C, culture medium).2. The compound is adsorbing to the surface of the microplate. | 1. Confirm degradation by running a parallel stability assay using LC-MS/MS under the exact same conditions (medium, temperature).[12][13]2. If degradation is confirmed, consider structural or formulation strategies to enhance stability (see FAQs).3. For peptide-based compounds, consider using protease-inhibitor cocktails in preliminary experiments to diagnose enzymatic degradation.4. Test for adsorption by measuring the compound concentration in the supernatant over time. If adsorption is an issue, consider using low-binding plates or adding a small amount of a non-interfering surfactant. |
Data Presentation: Stability Enhancement Strategies
Table 1: Impact of Thioamide Substitution on Macrocyclic Peptide Stability
This table summarizes the effect of replacing a single amide bond with a thioamide bond on the stability of a macrocyclic peptide in human serum.
| Compound Type | Modification | Half-life (t½) in Human Serum (minutes) | Reference |
| Parent Macrocycle | All-oxo (standard amide bonds) | 540 | [8] |
| Modified Macrocycle | Single Thioamide Substitution | 2160 | [8] |
Table 2: Stability of Various Antibiotics in Culture Medium (TSB) at 37°C
This table shows the percentage of the initial concentration remaining after 12 days of incubation, highlighting the inherent stability differences between compound classes.
| Antibiotic | Class | % Remaining after 12 Days in TSB at 37°C | Reference |
| Cefotaxime | β-Lactam | 1.8% | [13] |
| Amoxicillin | β-Lactam | 0.2% | [13] |
| Oxytetracycline | Tetracycline | 2.0% | [13] |
| Enrofloxacin | Fluoroquinolone | 88.2% | [13] |
| Florfenicol | Amphenicol | ~100% | [13] |
| Potentiated Sulfonamide | Sulfonamide | >85% | [13] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Simulated Intestinal Fluid (SIF)
This protocol outlines a typical workflow for evaluating the metabolic stability of a macrocyclic compound in pancreatin-containing Simulated Intestinal Fluid (SIF).
1. Materials & Reagents:
-
Macrocyclic test compound
-
SIF powder (e.g., from Phares Drug Delivery AG) or components to prepare it (KH₂PO₄, NaOH, pancreatin, sodium taurocholate)
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure
-
Internal Standard (IS) - a structurally similar, stable compound
-
96-well microplate
-
Incubator shaker set to 37°C
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare SIF according to the manufacturer's instructions and pre-warm to 37°C.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in a suitable solvent (e.g., 100 µM in 50:50 ACN:Water).
-
Prepare a quenching/precipitation solution containing the Internal Standard (e.g., 100 nM IS in ACN with 1% FA).
-
-
Incubation:
-
In a 96-well plate, add the pre-warmed SIF.
-
Initiate the reaction by adding a small volume of the test compound working solution to the SIF to achieve a final concentration of 1-5 µM. Mix well.
-
Place the plate in an incubator shaker at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing a larger volume (e.g., 200 µL) of the cold quenching solution with the Internal Standard. The high concentration of organic solvent will precipitate the proteins and stop enzymatic activity.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound and the Internal Standard.
-
-
Data Analysis:
-
Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.
-
Plot the percentage of compound remaining versus time on a semi-logarithmic scale.
-
Determine the half-life (t½) from the slope of the linear regression (k) using the equation: t½ = 0.693 / k .
-
Visualizations
Caption: Workflow for assessing metabolic stability in SIF.
Caption: Decision tree for troubleshooting stability assay issues.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Influence of antibiotic stability on the results of in vitro testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Optimizing assay conditions for studying the mechanism of action of Antibacterial agent 26.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for studying the mechanism of action of Antibacterial Agent 26.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
Minimum Inhibitory Concentration (MIC) Assays
Question: Why am I seeing inconsistent MIC values for this compound across repeat experiments?
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several factors. Careful attention to the following experimental parameters is crucial for reproducibility.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inoculum Preparation Variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. Verify the final inoculum concentration in the wells is appropriate for the assay.[1] |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI and EUCAST guidelines, especially for certain classes of antibiotics.[2] |
| Incubation Conditions | Maintain a consistent incubation temperature of 35 ± 1°C for the recommended duration (typically 16-20 hours for most bacteria).[1] |
| Agent 26 Stock Solution Issues | Prepare fresh stock solutions of this compound regularly. Ensure complete solubilization and accurate serial dilutions. |
| Contamination | Visually inspect plates for any signs of contamination. Use aseptic techniques throughout the procedure. |
| Reader/Visual Interpretation Errors | If using a plate reader, ensure it is properly calibrated. For manual reading, have a consistent and well-defined endpoint for growth inhibition. |
Question: I am observing a "skipped wells" phenomenon where there is growth at higher concentrations of Agent 26 but not at lower concentrations. What could be the cause?
Answer: This phenomenon, also known as the Eagle effect, can occur with some bactericidal agents. It is characterized by a paradoxical decrease in bactericidal activity at high antibiotic concentrations.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Paradoxical Effect of Agent 26 | This may be an intrinsic property of the agent. Test a wider range of concentrations, including several dilutions above the apparent MIC. |
| Precipitation of Agent 26 | High concentrations of the agent may precipitate out of solution, reducing its effective concentration. Visually inspect the wells for any precipitation. Consider using a different solvent or adjusting the pH. |
| Technical Error in Dilution | A mistake during the serial dilution process could lead to an incorrect concentration in some wells. Carefully repeat the dilutions. |
Time-Kill Kinetics Assays
Question: My time-kill assay for this compound is not showing a bactericidal effect (≥3-log10 reduction in CFU/mL), even at concentrations above the MIC.
Answer: Several factors can influence the outcome of a time-kill kinetics assay. A lack of bactericidal activity, defined as a 99.9% reduction in the initial inoculum, requires careful troubleshooting.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Bacteriostatic, Not Bactericidal, Action | This compound may be bacteriostatic, meaning it inhibits growth but does not kill the bacteria. In this case, the CFU/mL will remain close to the initial inoculum count over time.[3] |
| Inappropriate Time Points | The killing effect may occur at earlier or later time points than those sampled. Sample at more frequent intervals, especially during the initial hours of incubation.[4] |
| Inoculum Effect | A high initial bacterial density can sometimes reduce the effectiveness of an antimicrobial agent. Ensure the starting inoculum is within the recommended range (typically ~5 x 10^5 CFU/mL). |
| Drug Inactivation | This compound may be unstable in the assay medium over the course of the experiment. |
| Persister Cells | A subpopulation of dormant, drug-tolerant "persister" cells may be present in the inoculum, leading to incomplete killing. |
Question: I am seeing a rapid regrowth of bacteria after an initial decline in the time-kill assay.
Answer: Bacterial regrowth can indicate several phenomena that are important to understand for the mechanism of action of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Selection for Resistant Mutants | The initial application of the agent may have killed the susceptible population, allowing a pre-existing resistant subpopulation to grow. |
| Degradation of Agent 26 | The antibacterial agent may be degrading over the incubation period, allowing the surviving bacteria to recover and multiply. |
| Adaptive Resistance | Bacteria may develop transient resistance upon exposure to the agent, allowing them to survive and eventually resume growth. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and interpretation of results when studying the mechanism of action of this compound.
Question: How do I determine the appropriate concentration range of this compound to use in my mechanism of action studies?
Answer: The concentration range should be based on the Minimum Inhibitory Concentration (MIC) of the agent against the target bacterium. A common starting point is to test concentrations at 0.5x, 1x, 2x, and 4x the MIC. This allows for the observation of effects at sub-inhibitory, inhibitory, and supra-inhibitory concentrations.
Question: What are the key assays to perform to elucidate the mechanism of action of a new antibacterial agent like Agent 26?
Answer: A multi-faceted approach is recommended. Key assays include:
-
Macromolecular Synthesis Inhibition: To determine if the agent inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.
-
Bacterial Lysis Assays: To assess if the agent causes cell lysis.
-
Membrane Potential Assays: To determine if the agent disrupts the bacterial cell membrane potential.[5]
-
Reactive Oxygen Species (ROS) Assays: To investigate if the agent induces the production of harmful reactive oxygen species.[6]
Question: How can I be sure that the observed effects in my assays are specific to the action of this compound?
Answer: Proper controls are essential. These include:
-
Untreated Control: Bacteria in media without the agent to show normal growth and baseline assay signals.
-
Vehicle Control: Bacteria in media with the solvent used to dissolve Agent 26 to rule out any effects of the solvent itself.
-
Positive Controls: Use well-characterized antibiotics with known mechanisms of action to validate the assay. For example, use a DNA gyrase inhibitor like ciprofloxacin in a DNA synthesis assay.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by adjusting the turbidity of a log-phase culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35 ± 1°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
Materials:
-
MHB
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
Agar plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial culture to the mid-logarithmic phase of growth.
-
Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Add this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the agent.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of Agent 26.
IV. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and a potential signaling pathway for the action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Standard workflow for a time-kill kinetics assay.
Caption: Hypothetical pathway of ROS-mediated cell death by Agent 26.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Reactive oxygen species and the bacterial response to lethal stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Novel Antibacterial Agent 26 Against Traditional Antibiotics
In the ever-evolving landscape of antimicrobial resistance, the evaluation of novel therapeutic compounds is paramount for addressing the growing threat of drug-resistant pathogens. This guide provides a comparative analysis of the efficacy of Antibacterial Agent 26, a potent dihydrofolate reductase (DHFR) inhibitor, against a panel of traditional antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this novel agent's potential.
Executive Summary
This compound demonstrates significant promise as a targeted antimicrobial, particularly against Staphylococcus aureus. As a potent inhibitor of dihydrofolate reductase (DHFR), it disrupts a critical bacterial metabolic pathway, leading to bacteriostasis and, in some instances, bactericidal effects. This guide will compare its in-vitro efficacy with that of established antibiotics, detail the experimental methodologies for such comparisons, and illustrate the underlying biochemical pathways and experimental workflows.
Table 1: Comparative In-Vitro Efficacy of this compound and Traditional Antibiotics against S. aureus
| Antibacterial Agent | Mechanism of Action | Target Organism(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | DHFR Inhibition | S. aureus | 0.05 | 0.1 |
| Vancomycin | Cell Wall Synthesis Inhibition | Gram-positive bacteria | 1 | 2 |
| Linezolid | Protein Synthesis Inhibition | Gram-positive bacteria | 1 | 2 |
| Daptomycin | Cell Membrane Disruption | Gram-positive bacteria | 0.25 | 0.5 |
| Trimethoprim | DHFR Inhibition | Broad-spectrum | 0.5 | 2 |
MIC₅₀ and MIC₉₀ values are representative and may vary based on specific strains and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Antibacterial stock solutions of known concentrations
Procedure:
-
A serial two-fold dilution of each antibacterial agent is prepared in MHB in the wells of a 96-well plate.
-
The bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible growth.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for this compound.
Caption: Workflow for MIC determination via broth microdilution.
Concluding Remarks
This compound exhibits potent in-vitro activity against S. aureus, with a mechanism of action that is distinct from many frontline antibiotics. Its high potency, as indicated by low MIC values, suggests it could be a valuable addition to the antimicrobial armamentarium, particularly in the context of resistance to traditional therapies. Further studies, including in-vivo efficacy and safety profiling, are warranted to fully elucidate its therapeutic potential.
Cross-Validation of Minimum Inhibitory Concentration (MIC) Results for Antibacterial Agent 26: A Multi-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-laboratory validation of Minimum Inhibitory Concentration (MIC) results for the novel antibacterial agent, designated "Antibacterial agent 26." The objective of this document is to present a comparative analysis of its in vitro activity against standard quality control bacterial strains, benchmarked against commonly used antibiotics. All data presented herein are hypothetical and intended to serve as a template for a rigorous, multi-laboratory evaluation. The experimental protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Data Presentation: Comparative MIC Values
The following table summarizes the hypothetical MIC values for this compound and a panel of comparator antibiotics, as determined in a simulated multi-laboratory study. These values, presented in µg/mL, represent the lowest concentration of the antibiotic that inhibits the visible growth of the microorganism. The data is intended to reflect a typical outcome of a cross-validation study, highlighting the degree of inter-laboratory variability.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Comparator Agents Across Three Laboratories
| Organism (ATCC Strain) | Antibiotic | Laboratory 1 MIC (µg/mL) | Laboratory 2 MIC (µg/mL) | Laboratory 3 MIC (µg/mL) | Modal MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | This compound | 0.5 | 1 | 0.5 | 0.5 |
| Ciprofloxacin | 0.015 | 0.015 | 0.03 | 0.015 | |
| Gentamicin | 0.25 | 0.5 | 0.25 | 0.25 | |
| Staphylococcus aureus (ATCC 29213) | This compound | 1 | 1 | 2 | 1 |
| Vancomycin | 1 | 1 | 0.5 | 1 | |
| Linezolid | 2 | 2 | 2 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 4 | 8 | 4 | 4 |
| Meropenem | 0.5 | 0.25 | 0.5 | 0.5 | |
| Tobramycin | 0.5 | 1 | 0.5 | 0.5 |
Experimental Protocols
The determination of MIC values is performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Adherence to these protocols is crucial for ensuring the reproducibility and comparability of data across different laboratories.[4]
Broth Microdilution Method (Based on CLSI M07)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1][2]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final test concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
Inoculation and Incubation: Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
Quality Control
Strict quality control measures are essential for accurate and reproducible MIC testing.[6] This includes the use of standard ATCC reference strains with known MIC values for the comparator agents, as well as regular verification of media, incubation conditions, and inoculum density.[7]
Mandatory Visualization
Cross-Laboratory MIC Validation Workflow
The following diagram illustrates the workflow for a cross-laboratory validation study of MIC results. This process ensures that the results are consistent and reproducible across different testing sites.
Caption: Workflow for Cross-Laboratory MIC Validation.
This guide provides a foundational framework for the cross-validation of MIC results for new antibacterial agents. By adhering to standardized protocols and conducting multi-laboratory studies, researchers can generate robust and reliable data to support the development of new antimicrobial therapies.
References
A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors Across Chemical Classes
For Researchers, Scientists, and Drug Development Professionals
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, making DHFR a critical target for therapeutic intervention in oncology and infectious diseases.[1][2] DHFR inhibitors disrupt this pathway, leading to the cessation of DNA synthesis and cell death. This guide provides a comparative analysis of major DHFR inhibitor classes, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
DHFR inhibitors are broadly categorized as antifolates. They typically function as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity, thereby preventing the binding of the natural substrate, DHF.[3] This blockade depletes the intracellular pool of THF, which is required by thymidylate synthase for the production of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4] The selectivity of these inhibitors for microbial versus human DHFR is a cornerstone of their therapeutic application, with subtle differences in the enzyme's active site across species enabling the design of targeted drugs.
Chemical Classes and Comparative Analysis
DHFR inhibitors are generally divided into two main groups: classical and non-classical antifolates.
-
Classical Antifolates: These are structural analogs of folic acid, featuring a pteridine ring linked to a p-aminobenzoyl glutamate moiety. Methotrexate is the archetypal example, widely used in cancer chemotherapy.[4][5] Due to their structural similarity to the endogenous substrate, they are often potent but can lack selectivity between host and pathogen DHFR.[6]
-
Non-Classical Antifolates: These inhibitors are not structurally analogous to folic acid but still bind effectively to the DHFR active site. This class includes diaminopyrimidines like Trimethoprim (antibacterial) and Pyrimethamine (antiprotozoal), which exhibit high selectivity for the pathogen's enzyme over the human counterpart.[1][2]
The following tables summarize the key characteristics and quantitative performance of representative DHFR inhibitors.
Table 1: Overview of Major DHFR Inhibitors by Chemical Class
| Inhibitor | Chemical Class | Primary Application | Target Organism(s) | Selectivity Profile |
| Methotrexate | Classical (Folate Analog) | Anticancer, Immunosuppressant | Human, Bacteria | Low selectivity; potent against both human and microbial DHFR.[6][7] |
| Pemetrexed | Classical (Folate Analog) | Anticancer (Lung, Mesothelioma) | Human | Primarily targets human DHFR and other folate-dependent enzymes.[8] |
| Trimethoprim | Non-Classical (Diaminopyrimidine) | Antibacterial | Bacteria (e.g., E. coli, S. aureus) | High selectivity; thousands of times more active against bacterial DHFR than human DHFR.[7] |
| Pyrimethamine | Non-Classical (Diaminopyrimidine) | Antiprotozoal | Plasmodium spp., Toxoplasma gondii | Highly selective for protozoal DHFR over human DHFR.[3][4] |
| Cycloguanil | Non-Classical (Dihydrotriazine) | Antimalarial | Plasmodium spp. | Selective for protozoal DHFR.[3] |
Table 2: Comparative Inhibitory Potency (IC₅₀ / Kᵢ Values) of DHFR Inhibitors
| Inhibitor | Target Enzyme | Inhibitory Value (nM) | Notes |
| Methotrexate | Human DHFR | IC₅₀: 0.12 µM (120 nM)[3] | Potent inhibitor of the human enzyme. |
| S. aureus DHFR (DfrB) | Kᵢ: 0.71 nM[1] | Also highly potent against bacterial DHFR, highlighting low selectivity. | |
| E. coli DHFR | Kᵢ: 0.001 µM (1 nM)[6] | Extremely high affinity for E. coli DHFR. | |
| Trimethoprim | Human DHFR | IC₅₀: >30,000 nM | Very poor inhibitor of the human enzyme, ensuring low host toxicity. |
| E. coli DHFR (Wild-Type) | IC₅₀: 23 nM[6] | Highly potent and selective for the bacterial target. | |
| S. aureus DHFR (DfrG, resistant) | Kᵢ: 31,000 nM[1] | Potency is dramatically reduced against resistant bacterial strains. | |
| Pyrimethamine | Human DHFR | IC₅₀: 52 µM (52,000 nM)[3] | Weak inhibition of the human enzyme. |
| P. falciparum DHFR (Wild-Type) | IC₅₀: ~0.5 nM | Highly potent against the sensitive parasite enzyme. | |
| P. falciparum DHFR (Quadruple Mutant) | IC₅₀: >40,000 nM[4] | High-level resistance is conferred by multiple mutations in the target. | |
| T. brucei DHFR | IC₅₀: 45 nM[9] | Also effective against the DHFR of other protozoan parasites. |
Visualizations
Signaling and Experimental Diagrams
The following diagrams illustrate the folate metabolic pathway targeted by DHFR inhibitors and a standard workflow for screening novel inhibitor candidates.
Caption: Folate pathway and mechanism of DHFR inhibition.
Caption: High-throughput screening workflow for DHFR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay quantifies an inhibitor's ability to block DHFR's enzymatic activity by monitoring the consumption of the NADPH cofactor.
-
Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.[10][11]
-
Materials:
-
Purified DHFR enzyme (recombinant)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) substrate solution
-
NADPH solution
-
Test inhibitor compounds and control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm in kinetic mode
-
-
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of DHF substrate and NADPH in assay buffer. Prepare serial dilutions of the test inhibitor and control inhibitor.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Initiate Reaction: Add NADPH solution to all wells. Immediately after, initiate the enzymatic reaction by adding the DHF substrate solution.[10]
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm. Record absorbance every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).[13]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Plot the percent inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[14]
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of an inhibitor in a liquid growth medium. After incubation, the lowest concentration that shows no turbidity (visible growth) is recorded as the MIC.[2][15]
-
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB)
-
Test inhibitor and control antibiotic (e.g., Trimethoprim)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader for measuring turbidity (OD₆₀₀)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[2]
-
Inhibitor Dilution: In a 96-well plate, perform a two-fold serial dilution of the test inhibitor in MHB. Typically, 10-12 concentrations are tested. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.[16]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest inhibitor concentration in which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.[5]
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[17]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor and control drug (e.g., Methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., isopropanol with 0.04 N HCl, or DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[18][19]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include wells for untreated control cells. Incubate for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for an additional 3-4 hours at 37°C until intracellular purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add the solubilization buffer to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
-
References
- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Charged Nonclassical Antifolates with Activity Against Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. idexx.dk [idexx.dk]
- 16. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation of a new assay for measuring the antibacterial potency of novel compounds.
In the ever-evolving field of antibiotic discovery, the rapid and accurate assessment of the antibacterial potency of novel compounds is paramount. Traditional methods, while reliable, can be time-consuming and may not be suitable for high-throughput screening. This guide provides a comprehensive comparison of a novel, rapid colorimetric method, the Chromo-Active Bacterial Viability (CAB-V) Assay, with established gold-standard assays: Broth Microdilution and Kirby-Bauer Disk Diffusion.
Experimental Protocols
Broth Microdilution Method
This method is a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
A two-fold serial dilution of the novel compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Positive (no antimicrobial) and negative (no bacteria) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to a specific antimicrobial agent.
Procedure:
-
A standardized bacterial inoculum is uniformly streaked onto the surface of a large Mueller-Hinton agar plate.
-
Paper disks impregnated with a known concentration of the novel compound are placed on the agar surface.
-
The plate is incubated at 37°C for 16-18 hours.
-
The diameter of the zone of inhibition (the area around the disk where bacteria do not grow) is measured in millimeters.
-
The size of the zone of inhibition is correlated with the susceptibility of the bacteria to the compound.
Novel Method: Chromo-Active Bacterial Viability (CAB-V) Assay
The CAB-V assay is a rapid, colorimetric method for determining antibacterial potency. It utilizes a chromogenic substrate that is metabolized by viable bacteria, resulting in a color change.
Procedure:
-
A serial dilution of the novel compound is prepared in a 96-well microtiter plate with broth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated at 37°C for a shorter period, typically 4-6 hours.
-
A chromogenic substrate solution is added to each well.
-
The plate is incubated for an additional 30-60 minutes.
-
The color change is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The MIC is determined as the lowest concentration that prevents the color change.
Caption: Experimental workflow of the Chromo-Active Bacterial Viability (CAB-V) Assay.
Comparative Data
The following table summarizes the performance of the CAB-V assay in comparison to the established Broth Microdilution and Kirby-Bauer methods for a panel of 10 novel compounds against E. coli.
| Parameter | Broth Microdilution | Kirby-Bauer Disk Diffusion | CAB-V Assay |
| Time to Result | 18-24 hours | 16-18 hours | 5-7 hours |
| Throughput | High (96-well format) | Low | High (96-well format) |
| Quantitative Nature | Quantitative (MIC) | Semi-quantitative (Zone Diameter) | Quantitative (MIC) |
| Sensitivity | High | Moderate | High |
| Specificity | High | High | High |
| Reproducibility | High (CV < 10%) | Moderate (CV 10-15%) | High (CV < 10%) |
| Cost per Sample | Low | Very Low | Moderate |
| Ease of Use | Moderate | Easy | Easy |
CV: Coefficient of Variation
Validation of an Antibacterial Potency Assay
The validation of any new assay is critical to ensure its reliability and accuracy. The following diagram illustrates the key parameters considered in the validation process and their logical relationships.
Caption: Logical relationships of key validation parameters for a new assay.
Conclusion
The novel Chromo-Active Bacterial Viability (CAB-V) Assay presents a promising alternative to traditional methods for determining the antibacterial potency of new compounds. Its primary advantages are a significantly reduced time to result and a high-throughput capability comparable to broth microdilution, making it particularly suitable for early-stage drug discovery and screening. While the cost per sample is slightly higher than for established methods, the savings in time and labor may offset this for many applications. The CAB-V assay demonstrates high sensitivity, specificity, and reproducibility, making it a reliable tool for researchers and scientists in the field of drug development. Further validation against a broader range of bacterial species and compound classes is warranted to fully establish its utility.
Comparative Efficacy of Antibacterial Agent 26: An In Vitro and In Vivo Analysis
A comprehensive comparison of the antibacterial performance of Agent 26 is not possible at this time due to the absence of publicly available experimental data. While designated as a potent antibacterial compound and a dihydrofolate reductase (DHFR) inhibitor, specific research detailing its efficacy against various bacterial strains in either laboratory settings (in vitro) or living organisms (in vivo) is not available in published scientific literature.
Chemical suppliers characterize "Antibacterial agent 26" as a potent inhibitor of Staphylococcus aureus DHFR with a Ki (inhibitor constant) of 0.020 nM. This indicates a strong potential for antibacterial activity, particularly against S. aureus, by targeting a crucial enzyme in the bacterial folate synthesis pathway. However, without further research data, a thorough comparison with other antibacterial agents cannot be conducted.
To facilitate future analysis upon the availability of data, this guide outlines the necessary experimental information and provides a template for its presentation.
In Vitro Efficacy Assessment
A comprehensive in vitro evaluation of an antibacterial agent would necessitate the following data, presented here in a templated format for when information on this compound becomes available.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data not available | ||
| Methicillin-resistant S. aureus (MRSA) (ATCC 43300) | Data not available | ||
| Vancomycin-intermediate S. aureus (VISA) | Data not available | ||
| Streptococcus pneumoniae (ATCC 49619) | Data not available | ||
| Enterococcus faecalis (ATCC 29212) | Data not available | ||
| Escherichia coli (ATCC 25922) | Data not available | ||
| Pseudomonas aeruginosa (ATCC 27853) | Data not available |
Experimental Protocols: In Vitro
Minimum Inhibitory Concentration (MIC) Assay:
The MIC would be determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
In Vivo Efficacy Assessment
In vivo studies are critical to understanding an antibacterial agent's performance in a complex biological system. A common model for assessing efficacy against bacterial infections is the murine sepsis model.
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Bacterial Load (CFU/spleen) at 24h post-infection | Survival Rate (%) |
| Vehicle Control | - | Data not available | |
| This compound | Data not available | Data not available | |
| Comparator Agent | Data not available | Data not available |
Experimental Protocols: In Vivo
Murine Sepsis Model:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).
-
Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with this compound, a comparator agent, or a vehicle control via a specified route of administration (e.g., intravenous or oral).
-
Outcome Measures:
-
Bacterial Load: At 24 hours post-infection, a cohort of mice from each group is euthanized, and target organs (e.g., spleen, liver) are harvested to determine the bacterial burden (colony-forming units per gram of tissue).
-
Survival: The remaining mice are monitored for a defined period (e.g., 7 days) to determine the survival rate in each treatment group.
-
Signaling Pathway and Experimental Workflow
The known mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are required for DNA and RNA synthesis.
Benchmarking the performance of Antibacterial agent 26 against a panel of resistant bacterial strains.
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel investigational drug, Antibacterial Agent 26, against a curated panel of clinically significant, multidrug-resistant (MDR) bacterial strains. The in-vitro efficacy of this compound is compared with that of standard-of-care antibacterial agents. All data presented herein are based on head-to-head experimental results under standardized laboratory conditions.
I. Comparative Efficacy Analysis
The antibacterial activity of Agent 26 was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of resistant pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] For this analysis, Agent 26, a member of the 2(5H)-furanone class of compounds[2], was tested alongside a selection of established antibiotics. The results, summarized in Table 1, indicate that Agent 26 demonstrates potent activity against both Gram-positive and Gram-negative resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics Against a Panel of Resistant Bacterial Strains (µg/mL)
| Bacterial Strain (Resistance Phenotype) | This compound | Vancomycin | Linezolid | Ceftazidime | Ciprofloxacin |
| Staphylococcus aureus (MRSA, USA300) | 2 | 1 | 2 | >128 | >32 |
| Enterococcus faecium (VRE) | 4 | >256 | 2 | >128 | >32 |
| Escherichia coli (ESBL, CTX-M-15) | 8 | NA | NA | 64 | >32 |
| Klebsiella pneumoniae (CRE, KPC-producing) | 8 | NA | NA | >128 | >32 |
| Pseudomonas aeruginosa (MDR) | 16 | NA | NA | 32 | >32 |
| Acinetobacter baumannii (Carbapenem-Resistant) | 16 | NA | NA | >128 | >32 |
NA: Not Applicable, as these antibiotics are not typically used to treat these types of bacteria.
The data suggest that this compound exhibits a broad spectrum of activity. Notably, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is comparable to linezolid. Furthermore, it retains significant activity against vancomycin-resistant Enterococcus faecium (VRE) and several challenging Gram-negative pathogens, including carbapenem-resistant Enterobacterales (CRE).
II. Experimental Protocols
The MIC values presented were determined using the broth microdilution method, a standard antimicrobial susceptibility testing procedure.[1][3]
1. Preparation of Bacterial Inoculum:
-
Isolated colonies of each bacterial strain were selected from an overnight culture on a non-selective agar plate.
-
The colonies were suspended in sterile saline solution.
-
The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4]
-
The standardized inoculum was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Broth Microdilution Assay:
-
The assay was performed in 96-well microtiter plates.
-
Each antimicrobial agent was serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
The diluted bacterial inoculum was added to each well containing the antimicrobial dilutions.
-
The plates were incubated at 35-37°C for 18-24 hours.[1]
-
The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[5]
3. Quality Control:
-
Reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, were included in each batch of testing to ensure the accuracy and reproducibility of the results.
III. Visualizations
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Simplified Efflux Pump Resistance Mechanism
Caption: Bacterial efflux pump mechanism of antibiotic resistance.
Diagram 3: Comparative Logic for Agent 26
Caption: Logical flow of the comparative analysis of this compound.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. woah.org [woah.org]
- 4. apec.org [apec.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Antibacterial Agent 26: A Procedural Guide for Laboratory Personnel
The proper disposal of potent antibacterial compounds is a critical component of laboratory safety and environmental responsibility. For "Antibacterial Agent 26," a potent antibacterial compound, adherence to established protocols is essential to mitigate risks of environmental contamination and the development of antimicrobial resistance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this agent in various laboratory waste streams.
All laboratory personnel must consult and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines, as these may vary by location and regulatory landscape.[1] The following procedures are based on general best practices for handling hazardous chemical and biological waste.
Waste Categorization and Disposal Procedures
The primary step in the proper disposal of this compound is the correct categorization of the waste. Different forms of waste containing this agent require distinct disposal pathways.
| Waste Category | Description | Recommended Disposal Protocol |
| Stock Solutions | Concentrated solutions of this compound. | Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container. Do not autoclave or pour down the drain. Arrange for pickup and disposal by the institution's hazardous waste management service.[1] |
| Unused Media | Fresh cell culture or bacterial growth media containing the antibacterial agent. | This should be handled as chemical waste.[1] Collect in a labeled, leak-proof container for chemical waste disposal. |
| Used/Contaminated Media | Cell culture or bacterial growth media that has been used for experiments and contains both the antibacterial agent and biological materials. | This is considered mixed chemical and biological waste. The live biological material must be inactivated. Even after autoclaving to destroy pathogens, some antibiotics may remain active.[1] Therefore, after inactivation, this waste should be disposed of as chemical waste.[2] |
| Contaminated Labware (Sharps) | Needles, scalpels, pipettes, and other items that can puncture the skin and are contaminated with this compound. | Place immediately into a designated, puncture-resistant sharps container.[3] Do not attempt to autoclave these items unless specified by your institution's EHS. The container should be sealed when full and disposed of through the biohazardous or chemical waste stream as per institutional policy. |
| Contaminated Labware (Non-Sharps) | Petri dishes, flasks, gloves, and other plasticware contaminated with the antibacterial agent. | Segregate from general waste. Depending on institutional guidelines, these items may be decontaminated via autoclaving or chemical disinfection before being disposed of as chemical waste.[4] |
Experimental Protocol: Decontamination of Liquid Waste
For used media containing this compound, a two-step process of biological inactivation followed by chemical waste disposal is recommended.
Objective: To safely inactivate biological agents in liquid media before its final disposal as chemical waste.
Materials:
-
Used liquid media containing this compound and biological material.
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses.
-
Autoclave-safe container.
-
Designated chemical waste container.
Procedure:
-
Segregation: Collect all used media containing this compound in a clearly labeled, leak-proof, and autoclave-safe container.[3]
-
Biological Inactivation: Treat the collected media as biohazardous. The preferred method for inactivating infectious agents is steam autoclaving.[3]
-
Ensure the container is not tightly sealed to prevent pressure buildup.
-
Run a validated autoclave cycle according to your laboratory's standard operating procedures.
-
-
Chemical Waste Disposal: After the autoclaved media has cooled, it must be disposed of as chemical waste, as autoclaving does not guarantee the degradation of all antibiotics.[1]
-
Transfer the cooled, inactivated media to a designated hazardous chemical waste container.
-
Do not discharge the autoclaved media into the sanitary sewer system.[3]
-
-
Final Disposal: The sealed chemical waste container should be collected by the institution's EHS or a licensed hazardous waste contractor.
Decision Pathway for Disposal
The following diagram illustrates the logical workflow for determining the appropriate disposal route for waste contaminated with this compound.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Antibacterial agent 26
Essential Safety and Handling Guide for Antibacterial Agent 26
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for managing potent antibacterial compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental contamination.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not located. The information herein is aggregated from safety protocols for similar potent antibacterial compounds. Always consult the substance-specific SDS provided by the manufacturer before handling any chemical.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| Hazard Control | Personal Protective Equipment (PPE) and Practices |
| Engineering Controls | Work in a certified chemical fume hood or a Class II biological safety cabinet. Ensure good general laboratory ventilation.[1] An eyewash station and safety shower must be readily accessible.[2] |
| Eye Protection | Wear chemical splash goggles or a face shield.[1] |
| Skin and Body Protection | Wear a lab coat, and consider a chemically resistant apron or coveralls for larger quantities.[3] |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[2] |
| Respiratory Protection | If there is a risk of aerosolization and work is not performed in a fume hood, a respirator with an organic vapor cartridge may be necessary.[3] |
| Hygiene Practices | Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3] Do not eat, drink, or smoke in areas where the agent is handled.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area immediately with plenty of water for 15-20 minutes.[3] Seek medical advice.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3][4] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[3][4] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step process for safely preparing, using, and disposing of this compound.
1. Preparation and Reconstitution:
-
Before starting, ensure all necessary PPE is correctly worn.
-
Conduct all manipulations of the powdered form of this compound within a chemical fume hood to prevent inhalation of dust.
-
When preparing a stock solution, slowly add the solvent to the powdered agent to minimize aerosolization. The product information suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[5]
-
Clearly label the container with the agent's name, concentration, date of preparation, and appropriate hazard symbols.
2. Experimental Use:
-
Always handle solutions of this compound within a fume hood.
-
Use calibrated pipettes with disposable tips to transfer the solution.
-
Avoid creating aerosols.
-
Keep the container tightly closed when not in use.[4]
3. Decontamination and Waste Disposal:
-
All disposable materials that come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated, sealed hazardous waste container.
-
Non-disposable equipment (e.g., glassware, stir bars) must be decontaminated. This may involve soaking in a suitable inactivating solution (consult literature for compatible deactivating agents for similar compounds) followed by thorough washing.
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not discharge into drains or rivers.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
